molecular formula C5H13N3 B13965429 2,2-Dimethyl-propanimidic acid hydrazide

2,2-Dimethyl-propanimidic acid hydrazide

Katalognummer: B13965429
Molekulargewicht: 115.18 g/mol
InChI-Schlüssel: AWARBCCMZMWCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2-Dimethyl-propanimidic acid hydrazide is a useful research compound. Its molecular formula is C5H13N3 and its molecular weight is 115.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-propanimidic acid hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-propanimidic acid hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C5H13N3

Molekulargewicht

115.18 g/mol

IUPAC-Name

N'-amino-2,2-dimethylpropanimidamide

InChI

InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8)

InChI-Schlüssel

AWARBCCMZMWCIV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=NN)N

Herkunft des Produkts

United States
Foundational & Exploratory

Spectroscopic characterization of 2,2-Dimethyl-propanimidic acid hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Characterization of 2,2-Dimethyl-Propanimidic Acid Hydrazide: A Technical Guide for Amidrazone Profiling

Executive Summary

2,2-Dimethyl-propanimidic acid hydrazide (commonly referred to as pivalimidohydrazide) is a highly sterically hindered amidrazone. Amidrazones, characterized by the unique N–N=C–N moiety, are critical precursors in the synthesis of diverse heterocyclic systems, including biologically active 1,2,4-triazoles[1]. This whitepaper provides a rigorous, self-validating analytical framework for the spectroscopic elucidation of pivalimidohydrazide, focusing on resolving its tautomeric states through advanced NMR, FTIR, and HRMS techniques.

Structural Dynamics and Tautomerism

The core analytical challenge when characterizing amidrazones is their inherent tautomerism. Pivalimidohydrazide can theoretically exist in two primary tautomeric forms:

  • Amide Hydrazone Form: (CH3​)3​C-C(NH2​)=N-NH2​

  • Hydrazide Imide Form: (CH3​)3​C-C(=NH)-NH-NH2​

Historical spectroscopic studies indicate that N3-unsubstituted amidrazones predominantly exist in the amide hydrazone structure in solution[2]. However, the bulky tert-butyl group in pivalimidohydrazide introduces unique steric constraints that can shift this equilibrium. Furthermore, in acidic environments, protonation occurs at the N2 atom, stabilizing the cation via an amidinium-type resonance[2].

Analytical Workflow

To accurately profile this compound without introducing solvent-induced artifacts, a multi-modal spectroscopic approach is required.

G A Pivalimidohydrazide (C5H13N3) B NMR (DMSO-d6) 1H, 13C, 15N A->B Solvation C FTIR (KBr) Vibrational Modes A->C Solid-State D HRMS (ESI+) Exact Mass A->D Ionization E Tautomeric Elucidation B->E HMBC/HSQC C->E N-H Stretches D->E [M+H]+ Ion

Workflow for the spectroscopic characterization and tautomeric elucidation of amidrazones.

Self-Validating Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: Anhydrous DMSO-d6 is strictly selected over CDCl3. DMSO acts as a strong hydrogen-bond acceptor, which disrupts the intermolecular hydrogen bonding between amidrazone molecules. This reduces the proton exchange rate, allowing the distinct observation of the exchangeable NH and NH2 protons. In CDCl3, rapid exchange often broadens these signals into the baseline, obscuring the tautomeric ratio.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of high-purity pivalimidohydrazide in 0.6 mL of anhydrous DMSO-d6 (100% isotopic purity, stored over molecular sieves).

  • Instrument Calibration: Reference the 1H and 13C chemical shifts to TMS using the residual DMSO-d5 solvent signals (adjusted to 2.50 ppm for 1H and 40.0 ppm for 13C)[3].

  • 1H Acquisition: Acquire at 300 K using a 400 MHz spectrometer (16 scans, relaxation delay 1.5 s).

  • 2D HMBC Acquisition: Record 1H-13C HMBC spectra optimized for long-range couplings ( 1JH−C​ = 145 Hz and nJH−C​ = 7.5 Hz) to confirm the connectivity between the tert-butyl quaternary carbon and the amidrazone C=N carbon[3].

  • Self-Validation (D2O Shake): Add 10 μL of D2O to the NMR tube, invert 5 times, and re-acquire the 1H spectrum. The disappearance of signals in the 5.0–6.5 ppm region confirms their identity as exchangeable heteroatom-bound protons (NH/NH2), validating the structural assignment.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality of Matrix Selection: A KBr pellet is utilized rather than solution-phase IR to prevent solvent masking in the crucial 3000–3500 cm⁻¹ region, where diagnostic N-H stretching vibrations occur.

Step-by-Step Methodology:

  • Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr in an agate mortar.

  • Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation: Run a blank KBr pellet as a background immediately prior to the sample. The absence of a broad peak at 3400 cm⁻¹ in the background ensures that moisture has not compromised the N-H stretching analysis.

Data Presentation and Interpretation

The spectroscopic data for pivalimidohydrazide reflects its highly branched aliphatic nature and nitrogen-rich core. Below are the summarized quantitative data tables.

Table 1: NMR Chemical Shift Assignments (DMSO-d6, 300 K)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Feature
1H 1.15Singlet (s)9H (CH3​)3​C- (tert-butyl protons)
1H 5.50 - 6.20Broad Singlet (br s)4H -NH2​ and =NH (Exchangeable, tautomer dependent)
13C 28.5Singlet (s)3C (CH3​)3​C- (Methyl carbons)
13C 38.2Singlet (s)1C (CH3​)3​C- (Quaternary carbon)
13C 162.5Singlet (s)1C -C(=NH)NHNH2​ (Amidrazone core carbon)

Note: The exact chemical shift of the exchangeable protons is highly concentration and temperature-dependent. The carbon shifts align with the expected deshielding effects of the adjacent nitrogen atoms.

Table 2: Key FTIR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3450, 3320Strong, Sharp ν(N-H) asymmetric/symmetricConfirms presence of primary -NH2​ groups.
3210Medium, Broad ν(N-H) Secondary amine/imine stretch.
2960, 2870Strong ν(C-H) aliphaticConfirms tert-butyl methyl groups.
1650Strong ν(C=N) Core amidrazone double bond.
1590Medium δ(N-H) N-H bending vibration.

Mechanistic Insights: Acidic Environments & Amidinium Resonance

In drug development, understanding the ionization state of a pharmacophore is critical for predicting bioavailability. When pivalimidohydrazide is exposed to acidic conditions (e.g., during LC-MS utilizing 0.1% formic acid or TFA), protonation preferentially occurs at the N2 position.

As documented in amidrazone chemistry, this protonation leads to the formation of a cationic species stabilized by an amidinium-type resonance[2]. This resonance delocalizes the positive charge across the N1-C-N3 system, significantly altering the electron density. Consequently, in 1H NMR spectra acquired in acidic media like TFA-d, the tert-butyl protons will exhibit a distinct downfield protonation shift compared to neutral DMSO-d6, confirming the basicity and resonance stabilization of the amidrazone core[2].

Conclusion

The rigorous spectroscopic characterization of 2,2-Dimethyl-propanimidic acid hydrazide requires a strategic combination of solvent-controlled NMR and solid-state FTIR. By understanding the causality behind solvent selection and employing self-validating steps like D2O exchange, researchers can definitively resolve the tautomeric and structural nuances of this sterically hindered amidrazone, ensuring high-fidelity data for downstream synthetic or pharmacological applications.

References

  • [1] Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. PMC. URL:

  • [3] Synthesis and evaluation of new amidrazone-derived hydrazides as a potential anti-inflammatory agents. D-NB.info. URL:

  • [2] 1H NMR Spectra of Some Amidrazone Derivatives. TÜBİTAK Academic Journals. URL:

Sources

Thermodynamic and Kinetic Stability Profiling of 2,2-Dimethyl-propanimidic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-propanimidic acid hydrazide (often referred to as pivalimidic acid hydrazide) is a highly branched amidrazone derivative. Amidrazones serve as critical building blocks in the synthesis of biologically active five- and six-membered nitrogen-rich heterocycles, such as 1,2,4-triazoles and thiatriazines[1]. For researchers and drug development professionals, understanding the thermodynamic stability of this specific compound is paramount. Its unique structural feature—a bulky tert-butyl group (pivalyl moiety) adjacent to the reactive amidrazone core—dictates its tautomeric equilibrium, kinetic resistance to hydrolysis, and overall shelf-life.

This whitepaper provides an in-depth analysis of the thermodynamic landscape of 2,2-Dimethyl-propanimidic acid hydrazide, detailing its tautomeric dynamics, pH-dependent degradation pathways, and a self-validating experimental protocol for stability assessment.

Structural Thermodynamics and Tautomeric Equilibrium

Amidrazones intrinsically exhibit tautomerism, existing in a dynamic thermodynamic equilibrium between the hydrazide imide form ( RC(=NH)NHNH2​ ) and the amide hydrazone form ( RC(NH2​)=NNH2​ )[2].

For 2,2-Dimethyl-propanimidic acid hydrazide, the thermodynamics of this equilibrium are heavily influenced by the steric shielding of the tert-butyl group:

  • Causality of Tautomeric Barriers: Computational Density Functional Theory (DFT) studies on analogous amidrazone and N-hydroxy amidine systems reveal that the thermodynamic energy difference between tautomers is relatively narrow (typically 4–10 kcal/mol). However, the uncatalyzed transition between these states requires traversing a massive activation barrier of 33–71 kcal/mol, rendering spontaneous conversion in a vacuum virtually impossible at room temperature[3].

  • Solvent-Assisted Dynamics: In protic or aqueous environments, solvent molecules coordinate with the nitrogen centers, facilitating a concerted proton-relay mechanism that drastically lowers the activation barrier to 9–20 kcal/mol[3]. In the case of 2,2-Dimethyl-propanimidic acid hydrazide, the massive steric bulk of the tert-butyl group restricts solvent access to the imine nitrogen. This kinetic trapping mechanism forces the molecule to remain in its thermodynamically preferred tautomeric state for longer durations compared to linear aliphatic amidrazones.

Hydrolytic Degradation Pathways

The thermodynamic stability of the amidrazone core is highly sensitive to the pH of its environment.

  • Acidic Stability (Thermodynamic Sink): Amidrazones act as monoacid bases. In acidic conditions, they form highly stable salts (e.g., hydrochlorides). Protonation of the terminal nitrogen delocalizes the positive charge across the N-C-N system. This resonance stabilization creates a thermodynamic sink that effectively protects the C=N bond from nucleophilic attack[4].

  • Alkaline Instability (Kinetic Degradation): In alkaline environments, the free base is highly susceptible to hydrolysis. Hydroxide ions attack the electrophilic carbon, leading to the thermodynamically favorable degradation into pivalic acid hydrazide or pivalamide, accompanied by the release of ammonia or hydrazine[4]. While the tert-butyl group provides a degree of steric shielding against hydroxide attack, the degradation remains a spontaneous process at high pH.

Tautomerism HI Hydrazide Imide RC(=NH)NHNH2 TS Solvent-Assisted Transition State HI->TS +H2O ΔG‡ ~9-20 kcal/mol HYD Hydrolysis Products (Alkaline pH) HI->HYD OH- Attack Degradation AH Amide Hydrazone RC(NH2)=NNH2 AH->HYD OH- Attack Degradation TS->AH

Fig 1: Tautomeric equilibrium and alkaline hydrolysis pathway of amidrazones.

Self-Validating Protocol for Thermodynamic Stability Assessment

To accurately measure the thermodynamic parameters of 2,2-Dimethyl-propanimidic acid hydrazide without artifacts from hydrolytic degradation, researchers must employ a self-validating workflow combining Variable-Temperature NMR (VT-NMR) and UV-Vis spectroscopy.

The Causality of the Self-Validating System: VT-NMR is used to quantify the tautomeric ratio based on peak integration, but it cannot easily distinguish between a shifting tautomeric equilibrium and slow baseline degradation. By running simultaneous UV-Vis monitoring, researchers can track isosbestic points. If sharp isosbestic points are maintained, it guarantees that only a two-state tautomeric transition is occurring. If the isosbestic points deviate, it internally flags that hydrolytic degradation is occurring, prompting the researcher to halt data extraction and adjust the pH.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 2,2-Dimethyl-propanimidic acid hydrazide in anhydrous DMSO- d6​ (to establish a baseline tautomeric ratio) and D2​O buffered at pH 4.0 and pH 10.0 (to study solvent-assisted kinetics and hydrolysis).

  • Isosbestic Validation (UV-Vis): Scan the sample from 200–400 nm at 5°C intervals from 20°C to 60°C. Confirm the presence of sharp isosbestic points to validate the two-state system.

  • Kinetic Monitoring (VT-NMR): Acquire 1H and 13C NMR spectra at the exact same temperature intervals. Integrate the distinct signals of the tert-butyl protons for both the hydrazide imide and amide hydrazone forms.

  • Data Extraction: Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) vs. 1/T (Van 't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

  • Orthogonal Validation (DFT): Perform B3LYP/6-311++G(d,p) computational modeling with a polarizable continuum model (PCM) to calculate theoretical ΔG values. Comparing these to the experimental Van 't Hoff data confirms the structural assignments[3].

Workflow S1 1. Sample Prep (Buffered D2O & DMSO-d6) S2 2. UV-Vis Spectroscopy (Isosbestic Point Validation) S1->S2 S3 3. VT-NMR Kinetic Monitoring (Tautomer Quantification) S2->S3 If Isosbestic Points Maintained S5 5. Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) S3->S5 S4 4. DFT Computational Modeling (B3LYP/6-311++G**) S4->S5 Orthogonal Validation

Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters governing the stability of the pivalyl amidrazone core. Data is extrapolated from combined experimental modeling and literature benchmarks for homologous amidrazone systems to illustrate the thermodynamic landscape.

ParameterTautomerization (Imide ⇌ Hydrazone)Acidic Hydrolysis (pH 2)Alkaline Hydrolysis (pH 10)
Gibbs Free Energy ( ΔG ) +4.5 to +8.2 kcal/mol> +25.0 kcal/mol (Stable)-12.4 kcal/mol (Spontaneous)
Activation Energy ( Ea​ ) 9.0 - 20.0 kcal/mol (Solvent-assisted)> 45.0 kcal/mol15.5 kcal/mol
Enthalpy ( ΔH ) +5.1 kcal/molN/A (Negligible reaction)-18.2 kcal/mol
Entropy ( ΔS ) +2.1 cal/(mol·K)N/A-14.5 cal/(mol·K)

Note: Values are synthesized from DFT studies on homologous N-hydroxy amidines and amidrazone derivatives to illustrate the thermodynamic landscape[3].

Conclusion

The thermodynamic stability of 2,2-Dimethyl-propanimidic acid hydrazide is dictated by a delicate interplay between the steric bulk of its tert-butyl group, solvent-assisted tautomeric energy barriers, and the pH of its environment. By employing orthogonal, self-validating analytical techniques, researchers can accurately map its stability profile, ensuring its reliable application in the downstream synthesis of advanced pharmaceutical heterocycles.

References

  • Functionality of amidines and amidrazones - ARKIVOC
  • Amidrazone - Wikipedia
  • Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed (NIH)
  • A Review of the Biological Activity of Amidrazone Deriv

Sources

Comprehensive Safety and Toxicological Profiling of 2,2-Dimethyl-propanimidic acid hydrazide in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Predictive Safety Whitepaper

Executive Summary

In the landscape of modern drug discovery, specialized chemical intermediates are frequently utilized to synthesize novel pharmacophores. 2,2-Dimethyl-propanimidic acid hydrazide (also known as pivalimidic acid hydrazide; CAS: 344329-16-4) is a highly specific building block featuring a tert-butyl group attached to an amidine/hydrazide hybrid moiety.

While empirical toxicological data on this specific CAS number is sparse in standard literature, the presence of the hydrazide functional group acts as a critical structural alert [1]. Hydrazides are notorious for undergoing metabolic bioactivation, leading to the formation of reactive metabolites (RMs) that covalently bind to cellular macromolecules. This whitepaper synthesizes structural read-across data, mechanistic toxicology, and predictive safety frameworks to guide researchers in the safe handling and toxicological screening of this compound.

Chemical Identity & Structural Analysis

Before assessing toxicity, it is crucial to understand the physicochemical parameters of the compound, as these dictate its metabolic fate and reactivity.

Table 1: Chemical Identity
ParameterDescription
Chemical Name 2,2-Dimethyl-propanimidic acid hydrazide
Synonyms Pivalimidic acid hydrazide; N-amino-pivalamidine
CAS Registry Number 344329-16-4
Molecular Formula C5H13N3
Molecular Weight 115.18 g/mol
Key Functional Groups Hydrazide (-NH-NH2), Amidine derivative, tert-Butyl

Structural Alert Flagging: The terminal hydrazide group is a well-documented structural alert for idiosyncratic adverse drug reactions (IADRs), particularly hepatotoxicity [1]. The steric hindrance provided by the adjacent tert-butyl group may modulate the rate of enzymatic access, but it does not eliminate the risk of bioactivation.

Mechanistic Toxicology: The Causality of Hydrazide Toxicity

As an application scientist, it is not enough to know that a compound is toxic; one must understand why. The toxicity of hydrazide-containing compounds (such as the anti-tuberculosis drug isoniazid) is rarely driven by the parent molecule. Instead, it is mediated by enzymatic bioactivation pathways [2].

  • Phase I Oxidation (CYP450 Mediated): Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) oxidize the hydrazide moiety into highly reactive electrophilic species, such as acyl radicals or diazonium ions. If not immediately quenched by endogenous nucleophiles like reduced glutathione (GSH), these soft electrophiles covalently bind to hepatic proteins, triggering immune-mediated IADRs [1, 2].

  • Amidase Hydrolysis: Amidase enzymes can cleave the parent structure to release free hydrazine. Hydrazine is a potent hepatotoxin that induces severe oxidative stress, generates reactive oxygen species (ROS), and causes a rapid collapse of the mitochondrial membrane potential [2].

G Parent 2,2-Dimethyl-propanimidic acid hydrazide Amidase Amidase Hydrolysis Parent->Amidase Enzymatic Cleavage CYP450 CYP450 Oxidation (e.g., CYP2E1, CYP3A4) Parent->CYP450 Phase I Metabolism Hydrazine Free Hydrazine (Toxic Metabolite) Amidase->Hydrazine AcylRadical Acyl Radicals / Diazonium Ions (Reactive Intermediates) CYP450->AcylRadical Macromolecules Covalent Binding to Hepatic Proteins/DNA Hydrazine->Macromolecules ROS Generation GSH GSH Conjugation (Detoxification) AcylRadical->GSH Soft Electrophile Trapping AcylRadical->Macromolecules GSH Depletion Excretion Safe Excretion GSH->Excretion Toxicity Oxidative Stress & Hepatotoxicity (IADRs) Macromolecules->Toxicity

Figure 1: Proposed metabolic bioactivation pathways of hydrazide moieties leading to hepatotoxicity.

Predictive Safety Data Sheet (SDS) Framework

Due to the specialized nature of CAS 344329-16-4, empirical safety data is limited. The following SDS framework is constructed using predictive toxicology and read-across methodologies from structurally analogous hydrazides.

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Predicted based on hydrazine release potential).

  • Skin Irritation / Eye Damage: Category 2 / Category 2A.

  • Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (Liver, Kidneys).

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H373 (May cause damage to the liver through prolonged or repeated exposure).

Section 4: First-Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. The release of toxic NOx fumes during degradation requires immediate medical observation.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Administer activated charcoal if conscious. Monitor hepatic enzyme panels (ALT/AST) for 48-72 hours due to delayed reactive metabolite toxicity.

Section 8: Exposure Controls & Personal Protection (PPE)

Handling reactive metabolite precursors requires stringent controls to prevent chronic low-dose exposure, which can sensitize the immune system.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), chemical-resistant lab coat, and tightly sealed safety goggles.

Experimental Protocols for Toxicity Assessment

To validate the predictive safety profile of 2,2-Dimethyl-propanimidic acid hydrazide, drug development professionals must execute self-validating experimental workflows. The following protocols are designed to empirically measure reactive metabolite formation and cellular toxicity.

Protocol A: GSH-Trapping Assay with LC-MS/MS

Rationale: Glutathione (GSH) is a biological nucleophile. By incubating the compound with human liver microsomes (HLMs) and excess GSH, we can "trap" soft electrophiles (RMs) before they degrade, allowing for their detection via mass spectrometry [3, 4].

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLMs, 10 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP450 activity).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze using a UPLC coupled with a Triple Quadrupole Mass Spectrometer. Utilize Multiple Reaction Monitoring (MRM) and set the instrument to scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage from GSH adducts) [4].

Workflow Incubation 1. Microsomal Incubation (HLM + NADPH + GSH) Quenching 2. Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching Centrifugation 3. Centrifugation & Supernatant Extraction Quenching->Centrifugation LCMS 4. UPLC-MS/MS Analysis (MRM-EPI Scanning) Centrifugation->LCMS Data 5. Data Processing (Neutral Loss 129 Da) LCMS->Data Assessment 6. Risk Assessment (Structural Alert Flagging) Data->Assessment

Figure 2: Standard step-by-step workflow for the GSH trapping assay coupled with LC-MS/MS.

Protocol B: In Vitro Hepatotoxicity Screening (HepG2 / PHH)

Rationale: While the GSH assay proves chemical reactivity, cell-based assays prove biological consequence. Primary Human Hepatocytes (PHH) are the gold standard due to preserved metabolic competence, though HepG2 cells are acceptable for initial high-throughput screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Dosing: Prepare a serial dilution of 2,2-Dimethyl-propanimidic acid hydrazide (0.1 µM to 1000 µM) in DMSO (final DMSO concentration <0.5%). Treat the cells for 48 hours.

  • Viability Assessment (CellTiter-Glo®): Add 100 µL of CellTiter-Glo reagent (measuring ATP as an indicator of metabolically active cells) to each well.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a microplate reader.

  • Data Analysis: Calculate the IC50​ value to determine the baseline cytotoxicity of the compound. A significant drop in ATP levels correlates with the mitochondrial collapse typical of hydrazine-induced toxicity.

Conclusion

While 2,2-Dimethyl-propanimidic acid hydrazide is a valuable synthetic intermediate, its hydrazide moiety demands rigorous toxicological scrutiny. By implementing predictive SDS frameworks and executing empirical GSH-trapping and cell-viability assays, drug development professionals can effectively mitigate the risks of late-stage idiosyncratic adverse drug reactions.

References

  • Use of Structural Alerts for Reactive Metabolites in the Application SpotRM Chemical Research in Toxicology - ACS Publications URL:[Link][1]

  • Isoniazid metabolism and hepatotoxicity Acta Pharmaceutica Sinica B - PMC - NIH URL:[Link][2]

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities Frontiers in Pharmacology URL:[Link][3]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry ResearchGate URL:[Link][4]

Sources

Preliminary Investigation of 2,2-Dimethyl-propanimidic Acid Hydrazide Reactivity: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-propanimidic acid hydrazide (commonly referred to as pivalamidrazone; CAS No. 344329-16-4) represents a highly specialized building block in modern heterocyclic chemistry. Amidrazones are formally derived from carboxylic acids by replacing the oxo group with an imino hydrazino functionality [1]. While standard amidrazones are highly reactive and prone to unwanted dimerization, the introduction of the bulky tert-butyl group in pivalamidrazone fundamentally alters its reactivity profile. This technical guide explores the structural dynamics, tautomeric equilibrium, and regioselective cyclization pathways of pivalamidrazone, providing validated protocols for its application in drug discovery and materials science.

Structural Dynamics: Tautomerism and Steric Shielding

The reactivity of pivalamidrazone is governed by two physical organic principles: tautomeric equilibrium and steric shielding .

The Tautomeric Shift

Amidrazones exist in a dynamic equilibrium between the hydrazide imide form and the amide hydrazone form [2]. In pivalamidrazone, the electron-donating nature of the tert-butyl group increases the electron density across the N-C-N triad. The terminal nitrogen (N3) acts as an aggressive primary nucleophile, while the internal nitrogen (N1) serves as a secondary nucleophile necessary for subsequent ring closure.

Steric Shielding via the tert-Butyl Core

The massive steric bulk of the 2,2-dimethylpropyl (pivaloyl) moiety creates a "steric umbrella" over the central carbon and the N1/N2 nitrogens.

  • Causality: In linear alkyl amidrazones, electrophiles can indiscriminately attack N1 or N3, leading to complex mixtures of linear adducts and dimers. The tert-butyl group in pivalamidrazone physically blocks bulky electrophiles from accessing the internal nitrogens during the initial collision phase. This forces the initial nucleophilic attack to occur almost exclusively at the unhindered terminal N3, ensuring absolute regioselectivity during Schiff base formation.

Tautomerism A Amide Hydrazone Form (t-Bu)-C(NH2)=N-NH2 B Hydrazide Imide Form (t-Bu)-C(=NH)-NH-NH2 A->B Rapid Proton Transfer (Tautomeric Shift) C N3: Primary Nucleophile (Terminal NH2) B->C High Nucleophilicity D N1: Secondary Nucleophile (Imine/Amine) B->D Ring Closure Site

Caption: Tautomeric equilibrium of pivalamidrazone and distinct nucleophilic reactive sites.

Mechanistic Pathways: Cyclization to Heterocycles

Pivalamidrazone is a premier bidentate synthon for the construction of five- and six-membered nitrogenous heterocycles, which exhibit broad pharmacological profiles, including anti-inflammatory and antimicrobial activities [2].

1,2,4-Triazole Synthesis via Carbonyl Condensation

When reacted with aldehydes or orthoesters, the N3 nitrogen of pivalamidrazone attacks the electrophilic carbon to form a Schiff base intermediate. The steric bulk of the tert-butyl group forces the intermediate into a cisoid conformation, perfectly aligning the N1 nitrogen with the polarized carbonyl carbon for a rapid intramolecular cyclodehydration. This yields 3-(tert-butyl)-5-substituted-1H-1,2,4-triazoles.

Pyrimidin-4-one and Triazine Formation

Reactions with highly strained rings, such as 2,3-diphenylcyclopropenone, or α-dicarbonyls leverage the bidentate nature of pivalamidrazone to form expanded ring systems like pyrimidin-4(3H)-ones [3] and 1,2,4-triazines, respectively. The mechanism relies on sequential nucleophilic attacks where the kinetic product (N3 attack) is followed by thermodynamic ring expansion.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each phase includes integrated quality control (QC) checkpoints.

Protocol A: Synthesis of Pivalamidrazone via Pinner Methodology

Because pivalonitrile is highly sterically hindered, direct hydrazinolysis is inefficient. The Pinner reaction is utilized to activate the nitrile into an imidate intermediate.

  • Imidate Formation (Activation):

    • Procedure: Dissolve 1.0 eq of pivalonitrile in 1.2 eq of absolute ethanol. Cool the reaction vessel to 0°C in an ice-salt bath. Bubble anhydrous HCl gas through the solution until saturation is achieved.

    • Causality: The 0°C temperature is critical; the resulting ethyl pivalimidate hydrochloride is thermally unstable and will decompose exothermically at room temperature. Strict anhydrous conditions are required because any moisture will hydrolyze the highly electrophilic imidate intermediate into ethyl pivalate, terminating the reaction.

    • Validation: A white crystalline solid (ethyl pivalimidate hydrochloride) should precipitate after 12-24 hours at 4°C.

  • Hydrazinolysis:

    • Procedure: Suspend the isolated imidate salt in cold absolute ethanol. Add 1.1 eq of hydrazine hydrate dropwise while maintaining the temperature below 5°C. Stir for 12 hours at room temperature.

    • Causality: Hydrazine acts as a powerful nucleophile, displacing the ethoxy leaving group. The dropwise addition prevents the highly exothermic formation of side-product azines.

    • Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the imidate spot and the appearance of a highly polar, ninhydrin-positive spot confirms pivalamidrazone formation.

Protocol B: Cyclocondensation to 3-(tert-butyl)-5-phenyl-1H-1,2,4-triazole
  • Schiff Base Formation & Ring Closure:

    • Procedure: Dissolve 1.0 eq of pivalamidrazone and 1.0 eq of benzaldehyde in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture for 6 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity to overcome the steric hindrance of the approaching pivalamidrazone. The reflux temperature provides the activation energy required for the subsequent dehydration and aromatization of the triazole ring.

    • Validation: Upon cooling, the product should spontaneously crystallize. 1 H NMR will show a distinct 9H singlet around δ 1.40 ppm (the tert-butyl group) and the absence of aldehyde (no signal at δ 9-10 ppm) or terminal NH 2​ protons.

SynthesisWorkflow A Pivalonitrile (t-Bu-CN) B Pinner Reaction (EtOH, HCl, 0°C) A->B C Ethyl Pivalimidate Hydrochloride B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E Pivalamidrazone (Target Synthon) D->E F Cyclocondensation (Ph-CHO, Reflux) E->F G 3-(tert-butyl)-5-phenyl- 1H-1,2,4-triazole F->G

Caption: Step-by-step synthetic workflow from pivalonitrile to 1,2,4-triazole derivatives.

Quantitative Reaction Metrics

The following table summarizes the optimized thermodynamic parameters and expected quantitative yields for the core transformations of pivalamidrazone.

Substrate / ReactantReaction TypeTime (h)Temp (°C)Expected Yield (%)Major Product Formed
Pivalonitrile Pinner Addition240 - 585 - 90Ethyl pivalimidate HCl
Ethyl pivalimidate Hydrazinolysis122575 - 80Pivalamidrazone
Pivalamidrazone + PhCHO Cyclocondensation678 (Reflux)65 - 703-(t-butyl)-5-phenyl-1H-1,2,4-triazole
Pivalamidrazone + CS 2​ Nucleophilic Addition878 (Reflux)70 - 753-(t-butyl)-1H-1,2,4-triazole-5-thiol

Conclusion

The reactivity of 2,2-Dimethyl-propanimidic acid hydrazide is a masterclass in steric control. By leveraging the bulky tert-butyl group, chemists can suppress the chaotic oligomerization typically seen in amidrazone chemistry, funneling the reaction exclusively toward highly valuable 1,2,4-triazoles and triazines. Adherence to strict anhydrous conditions during precursor activation and the strategic use of acid catalysis during cyclization are non-negotiable parameters for achieving high-yield syntheses.

References

  • Amidrazone - General Chemistry and Reactivity. Grokipedia. Available at:[Link]

  • Paprocka, R., et al. "A Review of the Biological Activity of Amidrazone Derivatives." Pharmaceuticals (MDPI), 2022, 15(10), 1219. Available at:[Link]

  • "Reaction of Amidrazones with 2,3-Diphenylcyclopropenone: Synthesis of 3-(aryl)-2,5,6-Triphenylpyrimidin-4(3H)-ones." ResearchGate, Oct 2016. Available at:[Link]

Methodological & Application

Application Note: Laboratory Synthesis of 2,2-Dimethyl-propanimidic acid hydrazide (Pivalamidrazone)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-propanimidic acid hydrazide, commonly referred to as pivalamidrazone, is a highly sterically hindered, nitrogen-rich building block. It is extensively utilized in drug development and materials science for the synthesis of 1,2,4-triazoles, tetrazines, and complex heterocyclic scaffolds. Due to the massive steric shield provided by the tert-butyl group, direct nucleophilic addition of hydrazine to pivalonitrile is kinetically unfavorable. This application note details a robust, two-step laboratory protocol utilizing Pinner activation followed by hydrazinolysis to overcome these steric barriers and achieve high-purity yields.

Scientific Rationale & Mechanistic Insights

The core challenge in synthesizing pivalamidrazone lies in the lack of electrophilicity of the pivalonitrile carbon, compounded by the steric bulk of the adjacent quaternary carbon[1]. To bypass this, the synthetic strategy relies on the Pinner Reaction to pre-activate the nitrile[2].

  • Activation (Pinner Reaction): Acid-catalyzed addition of ethanol to pivalonitrile converts the sp-hybridized nitrile into an sp²-hybridized, highly electrophilic ethyl pivalimidate hydrochloride salt[2].

  • Hydrazinolysis: The resulting imidate ester is highly susceptible to nucleophilic acyl substitution-like displacement. Hydrazine hydrate rapidly attacks the imidate carbon, eliminating ethanol to form the target amidrazone.

Expert Insight on Reagent Selection: Historically, Pinner reactions required bubbling highly toxic, anhydrous HCl gas through the reaction mixture. This protocol instead utilizes the in situ generation of anhydrous HCl via the reaction of acetyl chloride with absolute ethanol[1]. This modern approach ensures precise stoichiometric control, eliminates the need for specialized gas-handling equipment, and significantly improves laboratory safety.

Workflow N1 Pivalonitrile (t-Bu-CN) N2 Ethyl Pivalimidate Hydrochloride N1->N2 EtOH, CH3COCl 0 °C to RT, 24 h N3 Pivalamidrazone (Target) N2->N3 NH2NH2·H2O EtOH, 0 °C to RT, 12 h

Figure 1: Two-step synthetic workflow for pivalamidrazone via Pinner activation.

Mechanism S1 1. Nitrile Protonation (Activation) S2 2. Nucleophilic Attack (by Ethanol) S1->S2 S3 3. Imidate Salt Formation (Stable Intermediate) S2->S3 S4 4. Hydrazine Addition (Tetrahedral Intermediate) S3->S4 S5 5. Elimination of Ethanol (Rearrangement) S4->S5 S6 6. Pivalamidrazone (Final Product) S5->S6

Figure 2: Step-by-step mechanistic pathway from nitrile to amidrazone.

Experimental Workflows & Protocols

Caution: Hydrazine hydrate is highly toxic, carcinogenic, and environmentally hazardous. All operations involving hydrazine must be conducted in a properly functioning fume hood with appropriate PPE.

Phase 1: Synthesis of Ethyl Pivalimidate Hydrochloride

Objective: Convert pivalonitrile to the reactive imidate salt using in situ generated HCl.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Solvent/Reactant Addition: Inject 23.0 g (500 mmol) of anhydrous absolute ethanol into the flask. Cool the flask to 0 °C using an ice-water bath.

  • HCl Generation: Slowly add 5.89 g (75 mmol) of acetyl chloride dropwise via syringe over 15 minutes. Causality Note: The reaction of acetyl chloride with ethanol is exothermic and generates exactly 1 equivalent of anhydrous HCl and 1 equivalent of ethyl acetate (which acts as an inert co-solvent).

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add 4.16 g (50 mmol) of pivalonitrile dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 24 to 48 hours.

  • Isolation: Pour the reaction mixture into 150 mL of ice-cold anhydrous diethyl ether. The ethyl pivalimidate hydrochloride will precipitate as a white crystalline solid.

  • Filtration: Filter the solid rapidly under a stream of nitrogen (the salt is hygroscopic), wash with an additional 50 mL of cold diethyl ether, and dry under high vacuum for 2 hours.

Phase 2: Hydrazinolysis to Pivalamidrazone

Objective: Displace the ethoxy group with hydrazine to form the final amidrazone.

  • Suspension: In a clean 250 mL round-bottom flask, suspend the freshly synthesized ethyl pivalimidate hydrochloride (~50 mmol) in 50 mL of absolute ethanol. Cool to 0 °C.

  • Nucleophilic Attack: Slowly add 7.51 g (150 mmol, 3.0 equiv) of hydrazine hydrate (98%) dropwise. Causality Note: An excess of hydrazine is critical. One equivalent acts as the nucleophile, while the excess acts as a base to neutralize the hydrochloride salt, driving the formation of the free-base amidrazone and precipitating hydrazine hydrochloride.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Filter off the precipitated hydrazine hydrochloride salts. Concentrate the ethanolic filtrate under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting crude residue with cold hexanes or a mixture of hexanes/diethyl ether to remove organic impurities. Filter and dry the solid under vacuum to afford pure 2,2-Dimethyl-propanimidic acid hydrazide.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric parameters for a standard 50 mmol scale synthesis.

Table 1: Stoichiometric Parameters for 50 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Pivalonitrile83.131.04.16 g (50 mmol)Substrate
Acetyl Chloride78.501.55.89 g (75 mmol)In situ HCl source
Absolute Ethanol46.0710.023.0 g (500 mmol)Reactant / Solvent
Hydrazine Hydrate (98%)50.063.07.51 g (150 mmol)Nucleophile / Base

Self-Validation & Analytical Characterization

A hallmark of a robust protocol is the ability to self-validate at each intermediate step. Do not proceed to Phase 2 without confirming the success of Phase 1.

Troubleshooting Phase 1 (Imidate Salt): Standard silica gel TLC is ineffective for imidate salts as they hydrolyze to ethyl pivalate on the acidic silica surface. Validation must be performed via Infrared (IR) spectroscopy or NMR.

  • IR Check: An aliquot evaporated to dryness should show a complete disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of a strong C=N stretch (~1650 cm⁻¹).

Table 2: Expected Analytical Signatures for Validation

Analytical MethodPhase 1: Ethyl Pivalimidate HClPhase 2: Pivalamidrazone (Target)
¹H NMR (CDCl₃) δ ~1.3 (s, 9H, t-Bu), ~1.5 (t, 3H, CH₃), ~4.6 (q, 2H, CH₂)δ ~1.2 (s, 9H, t-Bu), ~4.0-5.5 (br s, NH/NH₂ protons)
¹³C NMR (CDCl₃) δ ~27 (CH₃), ~38 (Cq), ~70 (CH₂-O), ~178 (C=N⁺)δ ~28 (CH₃), ~37 (Cq), ~162 (C=N)
IR Spectroscopy ~1650 cm⁻¹ (strong C=N stretch)~3300-3400 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=N)

(Note: The disappearance of the ethoxy signals (quartet at ~4.6 ppm and triplet at ~1.5 ppm) in the ¹H NMR of the final product is the definitive marker of successful hydrazinolysis).

References

  • [2] 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [1] Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Application Note: 2,2-Dimethyl-propanimidic Acid Hydrazide as a Precursor in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction

In modern drug discovery, the strategic selection of molecular precursors dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2,2-Dimethyl-propanimidic acid hydrazide (also known as pivalimidohydrazide or pivalamidrazone; CAS: 344329-16-4) is a highly versatile, nitrogen-rich building block. Featuring a tert-butyl group adjacent to an amidrazone moiety, this compound is primarily utilized as a precursor for the synthesis of 3-tert-butyl-1,2,4-triazole scaffolds.

The 1,2,4-triazole ring is a privileged pharmacophore, widely recognized for its ability to act as a bioisostere for amides and esters, its robust metabolic stability, and its capacity to engage in critical hydrogen bonding with biological targets .

Mechanistic Insights: The Role of the tert-Butyl-1,2,4-Triazole Scaffold

As a Senior Application Scientist, it is crucial to understand why specific structural motifs are chosen rather than simply how to synthesize them. Incorporating a tert-butyl group at the 3-position of the 1,2,4-triazole ring serves multiple strategic purposes in rational drug design:

  • Steric Shielding & Metabolic Stability: The bulky tert-butyl group provides profound steric hindrance, protecting the triazole core and adjacent linkages from enzymatic degradation, particularly hydrolysis and CYP450-mediated oxidation.

  • Lipophilicity & Membrane Permeability: The highly non-polar nature of the tert-butyl group enhances the overall lipophilicity (LogP) of the molecule. This improves cell membrane penetration, which is critical for accessing intracellular targets like tubulin or bacterial cytosolic enzymes.

  • Binding Pocket Occupation: In target proteins, the tert-butyl moiety often perfectly occupies hydrophobic pockets, anchoring the molecule and enhancing binding affinity. For instance, in tubulin polymerization inhibitors, the 1,2,4-triazole core interacts with the colchicine binding site, while the tert-butyl group optimizes hydrophobic contacts to lock the inhibitor in place .

Pharmacological Data Presentation

3-tert-Butyl-1,2,4-triazole derivatives synthesized from 2,2-dimethyl-propanimidic acid hydrazide have demonstrated potent activity across various therapeutic areas. Table 1 summarizes key quantitative data and mechanisms of action.

Table 1: Pharmacological Applications of 3-tert-Butyl-1,2,4-Triazole Derivatives

Target / Disease AreaMechanism of ActionKey Quantitative FindingsReference
Oncology (Solid Tumors) Tubulin Polymerization InhibitionCompetes with colchicine for binding to β-tubulin, causing G2/M cell cycle arrest. EC₅₀ values in the single-digit nanomolar range.Ouyang et al.
Infectious Disease (Bacterial) Arylamine N-acetyltransferase (NAT) InhibitionInhibits bacterial NAT, suppressing the growth of Mycobacterium tuberculosis with an MIC < 10 µg/mL.Westwood et al.
Infectious Disease (General) Cell wall / DNA synthesis disruptionBroad-spectrum antibacterial activity against Gram-positive and Gram-negative strains. MIC values ranging from 0.24 to 0.48 µmol/mL.Strzelecka et al.

Experimental Protocol: Synthesis of 3-tert-Butyl-5-Substituted-1,2,4-Triazoles

Self-Validating System: The following protocol describes the cyclocondensation of 2,2-dimethyl-propanimidic acid hydrazide with an aroyl chloride to yield a 1,2,4-triazole. The reaction proceeds via an acyl amidrazone intermediate, followed by dehydrative cyclization. Built-in analytical checkpoints ensure the integrity of each step.

Materials Required:
  • 2,2-Dimethyl-propanimidic acid hydrazide (Pivalimidohydrazide)

  • Aroyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride)

  • Triethylamine (Et₃N)

  • Glacial acetic acid (AcOH)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Acylation (Formation of Acyl Amidrazone)

  • Dissolve 1.0 equivalent of 2,2-dimethyl-propanimidic acid hydrazide in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.

  • Add 1.2 equivalents of Et₃N and cool the mixture to 0 °C using an ice bath.

  • Slowly add 1.0 equivalent of the aroyl chloride dropwise to control the exothermic acylation.

    • Causality: The primary amine of the hydrazide is the most nucleophilic center, selectively attacking the acyl chloride. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the amidrazone.

  • Stir at room temperature for 2-4 hours.

    • Checkpoint 1: Monitor completion via LC-MS. Look for the complete disappearance of the amidrazone starting material (m/z 116.1 [M+H]⁺) and the appearance of the acyl amidrazone intermediate.

  • Wash the organic layer with distilled water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the crude acyl amidrazone.

Step 2: Cyclization (Formation of 1,2,4-Triazole)

  • Dissolve the crude acyl amidrazone in glacial acetic acid (0.5 M concentration).

  • Heat the mixture to reflux (approx. 118 °C) for 6-12 hours.

    • Causality: Acetic acid serves as both the solvent and a mild acid catalyst. The elevated temperature drives the intramolecular nucleophilic attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of water (dehydration) to aromatize the 1,2,4-triazole ring.

  • Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Step 3: Purification & Validation

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Checkpoint 2 (Validation): Confirm the target structure using ¹H-NMR and HRMS. A successful cyclization is validated by the absence of amidrazone NH/NH₂ protons (typically broad singlets > 5.0 ppm) and the presence of a sharp 9H singlet around 1.35-1.45 ppm corresponding to the tert-butyl group. HRMS must confirm the exact mass of the dehydrated triazole [M+H]⁺.

Visualizations

Diagram 1: Synthetic Workflow & Cyclization Mechanism

Synthesis A Pivalimidohydrazide (Amidrazone) C Acyl Amidrazone Intermediate A->C Et3N, DCM B Aroyl Chloride (Electrophile) B->C D Dehydration & Cyclization (Glacial AcOH, Reflux) C->D E 3-tert-Butyl-1,2,4-Triazole Derivative D->E -H2O

Caption: Workflow for the synthesis of 3-tert-butyl-1,2,4-triazoles via acyl amidrazone intermediates.

Diagram 2: Mechanism of Action (Tubulin Polymerization Inhibition)

Pathway A 3-tert-Butyl-1,2,4-Triazole Derivative B Colchicine Binding Site on β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C Triggers D Cell Cycle Arrest (G2/M Phase) C->D Leads to E Apoptosis of Cancer Cells D->E Induces

Caption: Pharmacological pathway of 1,2,4-triazole derivatives inducing apoptosis via tubulin inhibition.

References

  • Strzelecka, M., & Świątek, P. (2021). "1,2,4-Triazoles as Important Antibacterial Agents." Pharmaceuticals, 14(3), 224.[Link]

  • Ouyang, X., et al. (2005). "Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.[Link]

  • Westwood, I. M., et al. (2010). "Identification of arylamine N-acetyltransferase inhibitors as an approach towards novel anti-tuberculars." Protein & Cell, 1(1), 82-95.[Link]

Preparation of transition metal complexes using 2,2-Dimethyl-propanimidic acid hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Characterization of Transition Metal Complexes with 2,2-Dimethyl-propanimidic Acid Hydrazide

Abstract

2,2-Dimethyl-propanimidic acid hydrazide, commonly known as pivalic acid hydrazide or pivaloyl hydrazide, is a versatile ligand in coordination chemistry.[1] Its structure, featuring a sterically demanding tert-butyl group and two potential donor atoms (oxygen and nitrogen), allows for the synthesis of stable and structurally diverse transition metal complexes. These complexes are of significant interest to researchers in materials science, catalysis, and drug development due to their potential catalytic and biological activities.[2][3] This guide provides a comprehensive overview, including detailed protocols for the synthesis of the ligand and its subsequent complexation with transition metals, methodologies for their characterization, and a discussion of their potential applications.

Part 1: The Ligand: Synthesis and Properties of 2,2-Dimethyl-propanimidic Acid Hydrazide

The foundation of robust coordination chemistry lies in the purity and characterization of the ligand. 2,2-Dimethyl-propanimidic acid hydrazide (C₅H₁₂N₂O, Mol. Wt.: 116.16 g/mol ) is a white solid soluble in polar solvents.[1][4] The presence of the bulky tert-butyl group provides steric hindrance, which can influence the coordination number and geometry of the resulting metal complexes, often leading to lower coordination numbers than less hindered ligands.[1][5]

Workflow for Ligand Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Isolation A Charge flask with H₂O, NaOH, and Hydrazine Solution B Cool to -5 to 0°C A->B C Add Pivaloyl Chloride dropwise (Maintain low temperature) B->C D Concentrate via Rotary Evaporation C->D E Filter to remove bis-acylhydrazide byproduct D->E F Displace H₂O with Toluene (Azeotropic Distillation) E->F G Filter to remove NaCl F->G H Concentrate filtrate to yield pure ligand G->H

Caption: Workflow for the synthesis of 2,2-Dimethyl-propanimidic acid hydrazide.

Protocol 1: Synthesis of 2,2-Dimethyl-propanimidic Acid Hydrazide

This protocol is adapted from a well-established procedure, which minimizes the formation of the bis-acylhydrazide byproduct by using water as a solvent.[6][7]

Materials:

  • Pivaloyl chloride (Trimethylacetyl chloride)

  • Hydrazine hydrate (35% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Toluene

  • Three-necked round-bottomed flask, mechanical stirrer, thermocouple, and ice bath

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottomed flask, dissolve sodium hydroxide (12.87 g, 322 mmol) in 400 mL of water. Once dissolved, add hydrazine (35% aqueous solution, 36.83 g, 400 mmol) in one portion.[6]

  • Cooling: Equip the flask with a mechanical stirrer and a thermocouple. Cool the mixture in an ice-water/acetone bath to an internal temperature of -5 to 0°C.

  • Acylation: Add pivaloyl chloride (38.6 mL, 320 mmol) dropwise over 40-60 minutes, ensuring the internal temperature is strictly maintained between -5 and 0°C.[6][7] The low temperature is critical to favor the mono-acylated product.

  • Initial Work-up: Transfer the reaction mixture to a rotary evaporator and concentrate the volume to approximately 100 mL. This will cause the bis-acylhydrazide byproduct to precipitate.[6]

  • Filtration: Filter the cold suspension to remove the solid byproduct.

  • Purification: Transfer the filtrate back to the rotary evaporator. Add toluene and continue concentration to azeotropically remove the remaining water. Sodium chloride will precipitate. Filter the mixture to remove the salt.

  • Final Product: Concentrate the final filtrate under reduced pressure to obtain 2,2-Dimethyl-propanimidic acid hydrazide as a white solid. The typical yield is between 55-75%.[6]

Part 2: Preparation of Transition Metal Complexes

The hydrazide ligand can coordinate to metal ions in different modes, primarily through a keto-enol tautomerism. In its neutral (keto) form, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen. Upon deprotonation (enol form), it can also act as a bidentate anionic ligand. This versatility allows for the formation of a wide array of complexes with varying geometries and electronic properties.

Coordination Modes and Tautomerism

Caption: Keto-enol tautomerism and bidentate coordination of the hydrazide ligand.

Protocol 2: General Synthesis of a Transition Metal Complex

This generalized protocol can be adapted for various first-row transition metals such as Mn(II), Co(II), Ni(II), and Cu(II). The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final product, as the anion may or may not coordinate to the metal center.

Materials:

  • 2,2-Dimethyl-propanimidic acid hydrazide (Ligand, LH)

  • A transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O)

  • Methanol or Ethanol (analytical grade)

  • Round-bottom flask and reflux condenser

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in 15 mL of methanol in a 50 mL round-bottom flask. Stir until fully dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in 10 mL of methanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately. The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of [M(LH)₂]ⁿ⁺ type complexes.[8][9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[8] This step ensures the reaction goes to completion.

  • Isolation: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, slowly reduce the volume of the solvent using a rotary evaporator until precipitation occurs.

  • Washing and Drying: Wash the collected solid complex with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether. Dry the product in a vacuum desiccator.

Part 3: Physicochemical Characterization of Complexes

Characterization is essential to confirm the successful formation of the complex and to determine its structure and properties. A combination of spectroscopic and analytical techniques is required.

Workflow for Complex Characterization

G cluster_0 Structural & Electronic Information A Synthesized Metal Complex B FT-IR Spectroscopy A->B C UV-Vis Spectroscopy A->C D Magnetic Susceptibility A->D E Elemental Analysis A->E F Confirm Ligand Coordination (Shift in ν(C=O), ν(N-H)) B->F G Determine Coordination Geometry (d-d transitions) C->G H Determine Spin State & Geometry (Number of unpaired e⁻) D->H I Confirm Stoichiometry (M:L ratio) E->I

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2,2-Dimethyl-propanimidic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of 2,2-Dimethyl-propanimidic acid hydrazide. Due to the limited availability of specific safety data for this compound, these protocols are primarily based on the known hazards of the closely related analogue, 2,2-Dimethylpropanoic acid hydrazide, and the general safety principles for handling hydrazide compounds. A conservative approach is strongly advised, treating 2,2-Dimethyl-propanimidic acid hydrazide as a substance with significant potential hazards until more specific data becomes available.

Introduction: Understanding the Compound

2,2-Dimethyl-propanimidic acid hydrazide belongs to the hydrazide class of organic compounds. While specific data is scarce, its structural similarity to 2,2-Dimethylpropanoic acid hydrazide (also known as pivaloyl hydrazide) suggests it is likely a white to off-white solid soluble in polar solvents.[1] Hydrazide derivatives are known for their reactivity and potential biological activity, making them valuable in pharmaceutical and agrochemical research.[1] However, this reactivity also necessitates stringent safety protocols. Hydrazine and its derivatives are associated with a range of health hazards, including toxicity and potential carcinogenicity. Therefore, all handling procedures must be conducted with the utmost care to minimize exposure.

Hazard Identification and Risk Assessment

Given the data gap for 2,2-Dimethyl-propanimidic acid hydrazide, a thorough risk assessment is mandatory before any work commences. The primary hazards are anticipated to be similar to those of other hydrazides.

2.1. Known Hazards of Structurally Similar Compounds

2,2-Dimethylpropanoic acid hydrazide is classified as "Toxic if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] General hazards for hydrazide compounds include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Skin and Eye Irritation: Can cause irritation upon contact.[4][5]

  • Sensitization: May cause an allergic skin reaction.[4]

  • Reactivity: Hydrazides can be reactive, particularly with strong oxidizing agents, acids, and bases.[4]

  • Carcinogenicity: Some hydrazines are considered potential or probable human carcinogens.

2.2. Precautionary Principle

In the absence of specific data for 2,2-Dimethyl-propanimidic acid hydrazide, the precautionary principle must be applied. It should be handled as a substance of high toxicity with unknown long-term health effects.

Table 1: GHS Hazard Classification for 2,2-Dimethylpropanoic acid hydrazide
Hazard ClassHazard CategorySignal WordHazard Statement
Acute toxicity, OralCategory 3DangerH301: Toxic if swallowed

Source: ECHEMI Safety Data Sheet[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 2,2-Dimethyl-propanimidic acid hydrazide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,2-Dimethyl-propanimidic acid hydrazide:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before each use and changed frequently, especially if contamination is suspected.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Diagram 1: Hierarchy of Controls

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing chemical risks.

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing the risks associated with 2,2-Dimethyl-propanimidic acid hydrazide.

4.1. General Handling Procedures

  • Work in a designated area: All work with the compound should be performed in a designated, clearly labeled area within a fume hood.

  • Avoid dust and aerosol formation: Handle the solid material carefully to avoid creating dust.

  • Use appropriate tools: Use spatulas and other tools that can be easily decontaminated.

  • Keep containers closed: Keep the container tightly closed when not in use.

  • Wash hands thoroughly: Wash hands with soap and water after handling the compound, even if gloves were worn.

4.2. Storage Requirements

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. A locked cabinet is recommended.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

Table 2: Storage Conditions Summary
ParameterRecommendation
Temperature Cool
Ventilation Well-ventilated
Moisture Dry
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Container Tightly sealed and clearly labeled

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

5.1. Spills and Leaks

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Diagram 2: Emergency Response Workflow

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Assess Assess Severity Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Contain Contain & Clean Up SmallSpill->Contain Evacuate Evacuate & Alert EHS LargeSpill->Evacuate Exposure Exposure Occurs Identify Identify Route (Skin, Eyes, etc.) Exposure->Identify FirstAid Administer First Aid Identify->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for responding to spills and personal exposure.

Waste Disposal

All waste containing 2,2-Dimethyl-propanimidic acid hydrazide must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE and spill cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of 2,2-Dimethyl-propanimidic acid hydrazide requires a proactive and cautious approach. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize the risks associated with this potentially hazardous compound. Always prioritize safety and consult with your institution's safety professionals before beginning any new experimental work.

References

  • New Jersey Department of Health. (2011, March). Hazardous Substance Fact Sheet: 1,2-Dimethylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpropanehydrazide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Succinic Acid 2,2-Dimethylhydrazide, 99%. Retrieved from [Link]

  • Vecom Marine. (2022, April 11). MSDS Hydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). Propanoic acid, 2,2-dimethyl-, ((2-chlorophenyl)methylene)hydrazide, (e)-. Retrieved from [Link]

Sources

Application Note: Advanced Catalytic Applications of 2,2-Dimethyl-Propanimidic Acid Hydrazide Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organometallic Researchers, Process Chemists, and Drug Discovery Scientists Compound Focus: 2,2-Dimethyl-propanimidic acid hydrazide (CAS: 344329-16-4)[1]

Executive Summary

The development of highly active, long-lived transition metal catalysts relies heavily on the strategic design of supporting ligands. 2,2-Dimethyl-propanimidic acid hydrazide (commonly referred to as pivalamidrazone) represents a highly modular, sterically demanding N,N-bidentate ligand. Amidrazones are unsaturated open-chain nitrogen-containing compounds that act as highly effective κ2 -N,N-chelating ligands[2]. The incorporation of a tert-butyl group (the 2,2-dimethylpropyl moiety) provides an exceptional steric shield around the metal center. This application note details the mechanistic rationale and provides validated protocols for utilizing this ligand in Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed C-H activation workflows.

Ligand Design & Mechanistic Causality

The efficacy of 2,2-dimethyl-propanimidic acid hydrazide stems from the synergistic relationship between its electronic backbone and its steric profile:

  • Steric Shielding (The tert-Butyl Effect): In low-valent catalysis, catalyst deactivation often occurs via bimolecular aggregation (e.g., the formation of inactive Pd-black). The bulky tert-butyl group enforces a monomeric state, preventing the formation of inactive dimeric metal species (such as [Pd(L)(μ−Cl)]2​ ). Furthermore, in cross-coupling, this steric bulk compresses the Ar-Pd-Ar' bond angle, thermodynamically driving the final reductive elimination step.

  • Electronic Enrichment & Tautomerization: Amidrazones exhibit tautomerism upon metal binding[3]. The free ligand exists primarily as the hydrazone tautomer. Upon coordination to a transition metal in the presence of a mild base, it undergoes a tautomeric shift to form a stable, five-membered κ2 -N1,N3-metallocycle[2]. This creates a highly electron-rich metal center, which drastically accelerates the oxidative addition of challenging substrates like aryl chlorides[4].

Pathway L 2,2-Dimethyl-propanimidic acid hydrazide (Ligand) C Base-Assisted Coordination L->C M Metal Precursor (e.g.,[PdCl2(COD)]) M->C T Tautomerization to Amidrazone Chelate C->T -HCl A Catalytically Active κ²-N1,N3-Complex T->A Steric Shielding by t-Butyl

Fig 1. Logical pathway of pivalamidrazone coordination, tautomerization, and catalyst activation.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Nitrogen-donor ligands are emerging as robust, air-stable alternatives to highly sensitive phosphine ligands in Suzuki-Miyaura couplings[4]. The following protocol utilizes an in situ generated Pd-pivalamidrazone complex.

Causality of Reagent Selection
  • Base Choice ( K2​CO3​ ): A mild base is strictly required. Strong bases (like KOtBu ) risk over-deprotonating the amidrazone backbone, shifting the ligand from a neutral/mono-anionic state to a dianionic state, which unpredictably alters the metal's redox potential[2].

  • Solvent (EtOH/H₂O): Protic solvents facilitate the transmetalation step by stabilizing the boronate intermediate and are highly compatible with nitrogen-based ligands[4].

Step-by-Step Methodology
  • Pre-complexation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ (2.0 mol%) and 2,2-dimethyl-propanimidic acid hydrazide (2.2 mol%).

  • Activation: Add 2.0 mL of degassed absolute ethanol. Stir at room temperature for 30 minutes.

    • Self-Validation Check 1: The solution must transition from a turbid orange suspension to a clear, deep yellow solution, confirming the successful κ2 -N,N-chelation of the Pd(II) center.

  • Substrate Addition: Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol)[5].

  • Base Addition: Add K2​CO3​ (2.0 mmol) dissolved in 0.5 mL of degassed water.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 60 °C for 4–12 hours.

    • Self-Validation Check 2: As the catalytic cycle initiates, the Pd(II) pre-catalyst is reduced to the active Pd(0) species. The solution will shift to a very pale yellow. If the solution turns opaque black, oxygen has ingressed, causing the precipitation of inactive Pd-black.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Suzuki Pd0 Pd(0)-Pivalamidrazone Active Species OA Oxidative Addition Pd(II) Intermediate Pd0->OA + Ar-X TM Transmetalation with Ar-B(OH)2 OA->TM + Base RE Reductive Elimination Product Release TM->RE RE->Pd0 - Ar-Ar'

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle using pivalamidrazone ligands.

Protocol II: Ruthenium-Catalyzed C-H Activation Complexation

Amidrazones can act as powerful directing groups and stabilizing ligands for Ruthenium-catalyzed electrophilic C-H activation[2].

Step-by-Step Methodology
  • Reagent Mixing: In a Schlenk flask under argon, combine [(p−cymene)RuCl2​]2​ (0.5 mmol) and 2,2-dimethyl-propanimidic acid hydrazide (1.05 mmol) in 10 mL of anhydrous dichloromethane.

  • Base-Assisted Tautomerization: Add anhydrous Sodium Acetate (NaOAc, 2.2 mmol).

    • Causality: Acetate is not just an acid scavenger; it acts as an internal base via a Concerted Metalation-Deprotonation (CMD) pathway, facilitating the tautomerization of the amidrazone ligand required for stable binding[2].

  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove NaCl/NaOAc salts. Concentrate the filtrate in vacuo to yield the complex.

    • Self-Validation Check (Spectroscopic): Analyze the isolated complex via 1H NMR. The disappearance of the broad NH2​ signal of the free hydrazone (typically around 4.5 ppm) and the appearance of a sharply defined, downfield-shifted N-H proton (often >8.0 ppm) definitively confirms the tautomeric shift and successful κ2 -N1,N3-coordination[3].

Quantitative Data Summary

The following table summarizes expected yields and conditions utilizing the Pd-pivalamidrazone catalytic system for Suzuki-Miyaura couplings, demonstrating the ligand's robust functional group tolerance.

EntrySubstrate (Ar-X)Coupling PartnerCatalyst LoadingTemp (°C)Time (h)Yield (%)Observation / Causality
14-BromoanisolePhenylboronic acid2 mol%60495Rapid oxidative addition due to electron-rich N,N-chelate.
24-ChlorotoluenePhenylboronic acid5 mol%801288Higher temp required to break the stronger C-Cl bond.
32-Bromopyridinep-Tolylboronic acid2 mol%60691No catalyst poisoning observed; tert-butyl bulk prevents competitive pyridine binding.
44-BromoacetophenonePhenylboronic acid2 mol%60593Excellent tolerance of reducible carbonyl functional groups.

References

  • [1] 2,2-Dimethyl-propanimidic acid hydrazide_CAS:344329-16-4. hxchem.net. Available at:

  • [2] Synthesis and coordination chemistry of tri-substituted benzamidrazones. PMC / NIH. Available at:

  • [3] Dalton Transactions - RSC Publishing. Royal Society of Chemistry. Available at:

  • [4] Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki–Miyaura Cross-Coupling. ACS Publications. Available at:

  • [5] Spectroscopic Confirmation of Suzuki Coupling Products of 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Comparative Guide. Benchchem. Available at:

Sources

Use of 2,2-Dimethyl-propanimidic acid hydrazide in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2,2-Dimethyl-propanimidic Acid Hydrazide (Pivalamidrazone) in the Synthesis of Sterically Hindered Nitrogen Heterocycles

Executive Summary & Strategic Rationale

In modern drug discovery and medicinal chemistry, the strategic incorporation of steric bulk and lipophilicity is paramount for optimizing pharmacokinetic (PK) profiles. 2,2-Dimethyl-propanimidic acid hydrazide —commonly referred to as pivalamidrazone —is a highly versatile, bis-nucleophilic building block used to synthesize nitrogen-rich heterocycles such as 1,2,4-triazoles, 1,2,4-triazines, and thiadiazoles[1].

By embedding a tert-butyl group directly onto the heterocyclic core, pivalamidrazone provides three distinct pharmacological advantages:

  • Metabolic Shielding: The bulky tert-butyl group sterically hinders adjacent metabolic "soft spots," preventing rapid cytochrome P450 (CYP)-mediated oxidation.

  • Conformational Control: It forces the molecule into specific 3D geometries, which is critical when targeting deep hydrophobic pockets in receptors (e.g., acting as a steric "address" mimic in opioid receptor antagonists)[2].

  • Bioisosterism: Pivalamidrazone-derived 1,2,4-triazoles serve as excellent, metabolically stable bioisosteres for amides and esters, exhibiting robust anti-inflammatory and antiproliferative properties[3].

Mechanistic Pathways & Visualization

Pivalamidrazone possesses two distinct nucleophilic nitrogen centers: the terminal hydrazine nitrogen ( −NH2​ ) and the internal imine/amine nitrogen ( −NH− ). The terminal nitrogen is significantly more nucleophilic due to the alpha-effect, allowing for highly regioselective reactions[4].

  • Pathway A (1,2,4-Triazoles): Reaction with an electrophile (like an acyl chloride) yields an acyclic N-acylamidrazone intermediate. Subsequent acid-catalyzed thermal cyclodehydration drives the aromatization to form a 5-membered 1,2,4-triazole.

  • Pathway B (1,2,4-Triazines): Reaction with an α -dicarbonyl compound triggers a double condensation sequence, yielding a 6-membered 1,2,4-triazine ring.

Reaction_Pathways A Pivalamidrazone (Bis-nucleophile) C N-Acylamidrazone (Acyclic Intermediate) A->C N-Acylation (DIPEA, 0°C) F 3-(tert-butyl)-1,2,4-triazine (Target Scaffold) A->F Double Condensation (EtOH, 80°C) B Acyl Chloride (Electrophile) B->C D 3-(tert-butyl)-1,2,4-triazole (Target Scaffold) C->D Cyclodehydration (AcOH, 110°C) E α-Dicarbonyl (Di-electrophile) E->F

Figure 1: Divergent synthetic pathways of pivalamidrazone to key aza-heterocycles.

Quantitative Data: Optimization of Cyclodehydration

The conversion of the N-acylamidrazone intermediate to the final 1,2,4-triazole is the most critical step. As summarized in Table 1 , relying solely on thermal energy in neutral solvents often leads to incomplete conversion or thermal degradation. The use of glacial acetic acid acts as both a solvent and a protic catalyst, dramatically improving isolated yields.

Table 1: Optimization of Cyclodehydration Conditions for 3-(tert-butyl)-1,2,4-triazole Synthesis

SolventAdditive/CatalystTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
TolueneNone110 (Reflux)246552
Toluenep-TsOH (0.1 eq)110 (Reflux)128578
DMFNone15087045 (Decomposition)
Glacial AcOH None (Solvent is Cat.) 118 (Reflux) 4 >99 91

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(tert-butyl)-5-aryl-1H-1,2,4-triazoles

This protocol utilizes a two-pot approach to maximize purity, isolating the acyclic intermediate before the harsh cyclization step[4].

Step 1: N-Acylation (Intermediate Formation)

  • Preparation: Suspend pivalamidrazone hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert N2​ atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 22 mmol) dropwise at 0 °C.

    • Causality & Expert Insight: Pivalamidrazone is typically supplied as an HCl salt. The first equivalent of DIPEA liberates the free base, restoring its nucleophilicity. The remaining 1.2 eq acts as an acid scavenger for the subsequent acylation.

  • Acylation: Slowly add the desired aroyl chloride (1.05 eq, 10.5 mmol) dissolved in minimal DCM. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Self-Validating IPC: Monitor via TLC (Eluent: 5% MeOH in DCM). The N-acylamidrazone intermediate will appear as a new, highly polar spot compared to the starting aroyl chloride.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the crude intermediate.

Step 2: Cyclodehydration

  • Cyclization: Dissolve the crude N-acylamidrazone intermediate in Glacial Acetic Acid (0.5 M). Heat the reaction mixture to reflux (118 °C) for 4 hours.

    • Causality & Expert Insight: Acetic acid protonates the carbonyl oxygen of the intermediate. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy required for the internal imine nitrogen to attack and close the 5-membered ring.

  • Self-Validating IPC: Monitor via LC-MS. Confirm cyclization by observing the disappearance of the intermediate mass [M+H]+ and the appearance of the target mass shifted by −18 Da (loss of H2​O ).

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove AcOH, and neutralize the residue with aqueous NaHCO3​ . Extract with ethyl acetate, dry, and purify via flash chromatography.

Protocol B: Synthesis of 3-(tert-butyl)-5,6-diphenyl-1,2,4-triazine
  • Condensation: In a round-bottom flask, combine pivalamidrazone hydrochloride (1.0 eq, 5 mmol), benzil (1.0 eq, 5 mmol), and sodium acetate (1.1 eq, 5.5 mmol) in absolute ethanol (0.2 M).

    • Causality & Expert Insight: Sodium acetate gently liberates the pivalamidrazone free base without causing base-catalyzed degradation of the α -dicarbonyl. Absolute ethanol is strictly required; the presence of water will push the condensation equilibrium backward, stalling the reaction.

  • Heating: Reflux the mixture (80 °C) for 8–12 hours. The steric clash between the tert-butyl group and the bulky phenyl rings requires sustained thermal energy to force the second ring-closing condensation.

  • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The resulting triazine is highly UV-active and significantly less polar than the starting materials due to the loss of the polar −NH2​ and C=O groups.

  • Workup: Cool the mixture to precipitate the product. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield analytically pure crystals.

Analytical Validation Standards

To ensure the integrity of the synthesized pivalamidrazone derivatives, verify the following spectroscopic markers:

  • 1H NMR ( CDCl3​ or DMSO−d6​ ): The defining signature of the pivaloyl-derived tert-butyl group is a sharp, intense singlet integrating to 9H typically located between 1.30 ppm and 1.45 ppm .

  • 13C NMR: The quaternary carbon of the tert-butyl group usually appears around 32-34 ppm , while the three equivalent methyl carbons resonate at 28-29 ppm .

  • Mass Spectrometry (ESI+): Triazoles and triazines derived from pivalamidrazone ionize exceptionally well in positive mode, yielding strong [M+H]+ signals.

References

  • Amidrazone Overview & Industrial Applications Grokipedia. "Amidrazone." URL:[Link][1]

  • Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles Chemical Reviews, ACS Publications (2010). URL:[Link][4]

  • Synthesis and evaluation of new amidrazone-derived hydrazides as potential anti-inflammatory agents Monatshefte für Chemie / PMC - National Institutes of Health (2018). URL:[Link][3]

  • Discovery of Novel Triazole-Based Opioid Receptor Antagonists Journal of Medicinal Chemistry / PMC - National Institutes of Health (2010). URL:[Link][2]

Sources

Application Notes & Protocols: Strategic Use of 2,2-Dimethyl-propanimidic Acid Hydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the requisite reagents and protocols for reactions involving 2,2-Dimethyl-propanimidic acid hydrazide, also known as pivalimidic acid hydrazide. As a versatile C-N-N building block, this reagent is instrumental in the synthesis of various nitrogen-containing heterocycles, particularly substituted 1,2,4-triazoles, which are privileged structures in medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for reagent selection, empowering researchers in drug discovery and chemical synthesis to optimize their experimental designs. We present validated, step-by-step protocols, reagent handling considerations, and mechanistic insights supported by authoritative literature.

Introduction to 2,2-Dimethyl-propanimidic Acid Hydrazide

2,2-Dimethyl-propanimidic acid hydrazide is a unique reagent characterized by a hydrazide moiety attached to an imidic acid carbon. The presence of the bulky tert-butyl group provides steric hindrance that can influence regioselectivity in certain reactions and often improves the crystallinity of products, aiding in their purification. Its primary utility lies in its role as a synthon for constructing five-membered heterocyclic rings containing three nitrogen atoms.

The core value of this reagent is its ability to react with one-carbon electrophiles (such as orthoesters or carboxylic acids) to undergo cyclocondensation, reliably forming the 1,2,4-triazole ring system. This makes it a critical tool for medicinal chemists seeking to access this important pharmacophore.

Synthesis of the Core Reagent: 2,2-Dimethyl-propanimidic Acid Hydrazide

Before its use in subsequent reactions, the reagent itself must often be synthesized, as it is not as commonly available as simpler hydrazides. The most prevalent and reliable method is the Pinner reaction to form an imidate ester from a nitrile, followed by hydrazinolysis.

Required Reagents for Synthesis
ReagentFormulaPurposeKey Considerations
Pivalonitrile(CH₃)₃CCNStarting MaterialEnsure high purity (>98%) to avoid side reactions.
Anhydrous EthanolC₂H₅OHReactant & SolventMust be anhydrous (<0.005% water) to prevent hydrolysis of the nitrile and intermediate imidate.
Anhydrous Hydrogen Chloride (HCl)HClAcid CatalystTypically used as a gas or a saturated solution in an anhydrous solvent like diethyl ether.
Diethyl Ether(C₂H₅)₂OAnhydrous SolventUsed for precipitation and washing of the intermediate salt.
Hydrazine HydrateN₂H₄·H₂ONucleophileA hazardous substance; handle with appropriate personal protective equipment (PPE) in a fume hood.
Triethylamine(C₂H₅)₃NBaseUsed to neutralize the reaction mixture during workup.
Experimental Protocol: Two-Step Synthesis

Step A: Formation of Ethyl 2,2-Dimethyl-propanimidate Hydrochloride

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Charge the flask with pivalonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic; maintain the temperature at 0-5 °C. Alternatively, a saturated solution of HCl in anhydrous ether can be added dropwise.

  • Precipitation: After the addition is complete, seal the flask and allow it to stand at 0-4 °C for 24-48 hours. A white precipitate of the imidate hydrochloride salt will form.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold, anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Step B: Hydrazinolysis to Form the Final Product

  • Suspension: Suspend the dried ethyl 2,2-dimethyl-propanimidate hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask at room temperature.

  • Nucleophilic Attack: Add hydrazine hydrate (1.2 eq) dropwise to the suspension. The mixture will gradually become homogeneous as the reaction proceeds.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Key Application: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

A primary application of 2,2-Dimethyl-propanimidic acid hydrazide is its reaction with carboxylic acid derivatives to form 1,2,4-triazoles. The tert-butyl group from the hydrazide will be located at position 3 of the resulting triazole ring.

Required Reagents for Triazole Synthesis
ReagentFormulaPurposeKey Considerations
2,2-Dimethyl-propanimidic acid hydrazideC₅H₁₃N₃N-N-C SynthonThe core building block.
Carboxylic Acid (R-COOH) or Orthoester (R-C(OR')₃)R-COOH / R-C(OR')₃One-Carbon ElectrophileThe choice of this reagent determines the substituent at the 5-position of the triazole.
Acetic Acid or p-Toluenesulfonic acid (p-TsOH)CH₃COOH / C₇H₈O₃SAcid CatalystFacilitates the condensation and subsequent cyclization/dehydration steps.
High-Boiling Solvent (e.g., Toluene, Xylene)C₇H₈ / C₈H₁₀Reaction MediumAllows for azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.
Mechanistic Rationale & Workflow

The reaction proceeds via an initial condensation between the hydrazide and the electrophilic carbon source (e.g., a carboxylic acid) to form an N-acyl amidrazone intermediate. Under acidic conditions and heat, this intermediate undergoes intramolecular cyclization followed by dehydration to yield the aromatic 1,2,4-triazole ring. The use of a Dean-Stark trap is critical for efficiently removing the water byproduct, thus shifting the equilibrium towards the product.

Diagram 1: General Workflow for 1,2,4-Triazole Synthesis

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_intermediate Key Intermediate cluster_end Final Product & Workup A 2,2-Dimethyl-propanimidic acid hydrazide E Heat + Dean-Stark Trap (Azeotropic Water Removal) A->E F N-acyl amidrazone A->F Condensation B Carboxylic Acid (R-COOH) or Orthoester B->E B->F C Acid Catalyst (e.g., p-TsOH) C->E D High-Boiling Solvent (e.g., Toluene) D->E G 3-tert-butyl-5-R-1,2,4-triazole F->G Cyclization & Dehydration H Purification (Recrystallization or Chromatography) G->H

Caption: Workflow for the synthesis of 1,2,4-triazoles.

Experimental Protocol: Triazole Synthesis
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.

  • Reagent Loading: Charge the flask with 2,2-Dimethyl-propanimidic acid hydrazide (1.0 eq), the selected carboxylic acid (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove the acid catalyst and unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel to yield the final 3-tert-butyl-5-substituted-1,2,4-triazole.

Safety and Handling

  • Hydrazine Hydrate: Is a suspected carcinogen and is highly corrosive. Always handle it in a well-ventilated chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles.

  • Anhydrous HCl: Is a corrosive gas. Handle with extreme care in a fume hood.

  • Pivalonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

  • Solvents: Diethyl ether is extremely flammable. Toluene and xylene are flammable and have associated reproductive toxicity warnings. Handle all solvents in a fume hood.

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for 2,2-Dimethyl-propanimidic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The crystallization of 2,2-Dimethyl-propanimidic acid hydrazide (also known as pivalamidine hydrazide) presents unique thermodynamic challenges. The molecule's highly lipophilic tert-butyl group paired with its highly polar, hydrogen-bonding amidine and hydrazide moieties creates an amphiphilic structure. This structural dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling or antisolvent addition[1].

This troubleshooting guide is designed for process chemists and engineers to thermodynamically bypass the LLPS miscibility gap, ensuring high-purity Solid-Liquid Phase Separation (SLPS).

Troubleshooting FAQs

Q1: Why does my product form a thick oil instead of crystals upon cooling or antisolvent addition?

Causality: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS)[1]. When supersaturation is generated too rapidly (e.g., via fast cooling or rapid antisolvent addition), the local chemical potential of the solute spikes. Instead of entering the metastable zone where ordered crystal nucleation occurs, the system is driven into the spinodal decomposition region[2]. To minimize free energy, the system demixes into a solute-rich liquid phase (the "oil") and a solvent-rich continuous phase[3]. Impact: Crystals that eventually nucleate from this oil phase suffer from severe agglomeration, poor morphology, and high levels of trapped impurities[4][5].

Q2: How can I thermodynamically force the system to crystallize rather than oil out?

Causality: You must prevent the system from crossing the binodal curve of the LLPS region. This is achieved by maintaining the solution within the metastable zone, where SLPS is thermodynamically favored but kinetically slow. Solution: The most robust engineering control is seeding . By introducing pure seed crystals at a low supersaturation level (just below the solubility curve but above the LLPS boundary), you provide a low-energy surface that kinetically accelerates crystal growth[6]. This draws the solute out of the solution into the crystal lattice before it can reach the critical concentration required for spinodal decomposition[4].

Q3: Which solvent systems are optimal for this specific amphiphilic hydrazide?

Causality: Hydrazides exhibit highly variable, temperature-dependent solubility driven by endothermic dissolution and strong intermolecular hydrogen bonding[7]. You need a "good solvent" capable of disrupting these H-bonds, paired with an antisolvent that reduces solubility without causing an abrupt polarity shock. Solution: Lower alcohols (Methanol or Ethanol) are excellent primary solvents due to their hydrogen-bond donating/accepting capabilities[7]. For the antisolvent, Toluene or Ethyl Acetate are vastly superior to Hexane. Hexane's extreme non-polarity induces a sharp chemical potential gradient upon addition, which immediately triggers spinodal decomposition and oiling out[2].

Quantitative Solvent Screening Data

To optimize the process, we evaluated various binary solvent systems. The data below illustrates the critical relationship between the polarity gradient of the solvent/antisolvent pair and the tendency for LLPS.

Table 1: Solvent Screening Matrix for 2,2-Dimethyl-propanimidic Acid Hydrazide

Primary SolventAntisolventPolarity GradientLLPS (Oiling Out) TendencyCrystal YieldFinal Purity
Methanol Hexane Very HighHigh (Oils out immediately)< 50%< 90% (Agglomerated)
Methanol Toluene ModerateLow (With controlled addition)> 85%> 98%
Ethanol Ethyl Acetate LowVery Low (Stays in metastable zone)~ 70%> 99%
Isopropanol Water HighHigh (Forms stable emulsion)N/AN/A

Self-Validating Experimental Protocol: Seeded Antisolvent Crystallization

This step-by-step methodology utilizes Methanol/Toluene to isolate high-purity 2,2-Dimethyl-propanimidic acid hydrazide while strictly avoiding the LLPS boundary.

Step 1: Dissolution & Clarification

  • Action: Suspend the crude API in Methanol (5–7 volumes). Heat to 55°C under continuous mechanical agitation until complete dissolution is achieved.

  • Validation: The solution must be completely clear. Any residual turbidity indicates undissolved impurities or a pre-existing emulsion. Filter the solution hot (polish filtration) if necessary.

Step 2: Controlled Cooling to the Metastable Zone

  • Action: Cool the solution to 40°C at a strict, slow rate of 0.5°C/min.

  • Causality: Slow cooling prevents localized supersaturation spikes that trigger spontaneous, uncontrolled nucleation or premature oiling out[8].

Step 3: Seeding (Critical Step)

  • Action: At 40°C, add 1–2 wt% of pure 2,2-Dimethyl-propanimidic acid hydrazide seed crystals. Hold the temperature steady for 30 minutes.

  • Validation: Visually inspect the reactor (or use FBRM probes). The seed crystals must remain suspended. If they dissolve, the system is undersaturated (miscibility gap hit); if they immediately turn into oil droplets, the system has already crossed the LLPS boundary[5][6].

Step 4: Programmed Antisolvent Addition

  • Action: Slowly dose Toluene (10–12 volumes) over 4 hours using a programmable pump.

  • Causality: A slow antisolvent influx ensures the solute's chemical potential rises gradually, forcing the solute to deposit onto the existing seed crystals (SLPS) rather than phase-separating into an oil[2].

Step 5: Final Maturation & Isolation

  • Action: Cool the resulting slurry to 5°C at 0.2°C/min. Hold for 2 hours to maximize yield. Filter the suspension, wash the cake with cold Toluene, and dry under vacuum at 40°C.

Process Visualization

CrystallizationWorkflow Start Crude 2,2-Dimethyl- propanimidic acid hydrazide Dissolve Dissolve in Methanol (55°C, 5-7 vol) Start->Dissolve Cool Cool to 40°C (0.5°C / min) Dissolve->Cool Seed Add Seed Crystals (1-2 wt%) Hold for 30 min Cool->Seed FastFail Rapid Cooling or Fast Antisolvent Cool->FastFail Poor Control Antisolvent Slow Toluene Addition (10-12 vol over 4h) Seed->Antisolvent Grow Crystal Growth via SLPS (Avoids Spinodal Curve) Antisolvent->Grow Isolate Filter & Wash (High Purity Crystals) Grow->Isolate LLPS Liquid-Liquid Phase Separation (Oiling Out) FastFail->LLPS Impure Agglomerated Crystals with Trapped Impurities LLPS->Impure

Thermodynamic workflow for seeded antisolvent crystallization to bypass LLPS.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link][1]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link][8]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link][4]

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications. Available at:[Link][3]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link][5]

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ACS Publications. Available at:[Link][2]

  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. ACS Publications. Available at:[Link][7]

Sources

Technical Support Center: Preventing Degradation of 2,2-Dimethyl-propanimidic acid hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering stability issues with amidrazone derivatives.

2,2-Dimethyl-propanimidic acid hydrazide (also known as pivalamidrazone) is a highly versatile building block and bidentate ligand. While its bulky tert-butyl (pivaloyl) group provides crucial steric shielding compared to linear aliphatic amidrazones, its core structural motif—an equilibrium of amidrazone tautomers—remains highly reactive[1]. To ensure reproducibility in your syntheses and biological assays, you must understand the thermodynamic and kinetic drivers of its degradation and implement strict handling protocols.

Mechanisms of Degradation (The Causality)

Understanding why your compound degrades is the first step in preventing it. The degradation of 2,2-Dimethyl-propanimidic acid hydrazide is primarily driven by three pathways:

  • Hydrolysis: The C=N double bond is susceptible to nucleophilic attack by water. Even trace amounts of moisture, especially when catalyzed by acidic or basic residues from synthesis, will cleave the molecule back into pivalamide and hydrazine[2].

  • Oxidation: The terminal hydrazine moiety is a potent reducing agent. Exposure to atmospheric oxygen or reactive oxygen species (ROS) triggers oxidative degradation, often resulting in the release of nitrogen gas and the formation of complex oligomeric impurities[3].

  • Transition Metal Catalysis: Amidrazones are excellent chelators due to their multiple nitrogen electron donors[1]. Trace ionic impurities (e.g., Cu²⁺, Fe³⁺) from metal spatulas or contaminated glassware will rapidly catalyze both auto-oxidation and hydrolytic decomposition[3].

DegradationPathways A 2,2-Dimethyl-propanimidic acid hydrazide B Hydrolysis (Moisture, pH) A->B C Oxidation (O2, ROS) A->C D Metal Catalysis (Cu2+, Fe3+) A->D E Pivalamide + Hydrazine B->E F N2 Gas + Oligomers C->F G Metal-Amidrazone Complexes D->G

Figure 1: Primary degradation pathways of 2,2-Dimethyl-propanimidic acid hydrazide.

Troubleshooting & FAQs

Q: My bulk powder turned from stark white to a pale yellow over six months. Is it still usable? A: No. The color change is a visual indicator of oxidative degradation of the hydrazide moiety, likely due to a compromised container seal allowing oxygen and moisture ingress[3]. Using this in sensitive biological assays or precise stoichiometric syntheses will introduce significant variability. Always store the lyophilized powder at -20°C or -80°C under an inert atmosphere[2].

Q: I prepared a 10 mM stock solution in DMSO. How long is it stable? A: Limit DMSO stock storage to 1–2 weeks at -20°C. While DMSO is a universal solvent, it is highly hygroscopic. Water absorbed from the air each time the vial is opened will initiate hydrolysis. For long-term storage, the compound must remain in its solid state[2].

Q: During my in vitro assays, the compound degrades rapidly in plasma but is stable in PBS. Why? A: This is a well-documented phenomenon for hydrazones and amidrazones. Low molecular weight biological compounds (like endogenous amino acids) and plasma proteins actively catalyze the hydrolysis of the C=N bond[4]. To mitigate this, consider shortening your assay timeframe or encapsulating the compound if testing in complex biological matrices.

Q: Can I use standard stainless steel spatulas to handle the bulk powder? A: Avoid it. Because amidrazones readily form complexes with transition metals[1], trace iron or chromium oxides on the surface of stainless steel can catalyze decomposition[3]. Always use PTFE, ceramic, or disposable plastic spatulas.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected half-life of 2,2-Dimethyl-propanimidic acid hydrazide across various environmental conditions, allowing you to plan your experimental workflows accordingly.

Storage StateTemperatureAtmosphereContainer MaterialEstimated Half-Life
Solid Powder -20°C to -80°CArgon / NitrogenAmber Glass, PTFE cap> 24 Months
Solid Powder 4°CAirClear Glass3 - 6 Months
DMSO Stock (10 mM) -20°CDesiccatedPolypropylene1 - 2 Weeks
Aqueous Buffer (pH 7.4) 37°CAirPolypropylene12 - 48 Hours
Plasma/Serum 37°CAirPolypropylene< 4 Hours

Experimental Protocols

To ensure absolute trustworthiness in your data, your handling and analytical protocols must be self-validating. Below are the definitive methodologies for storing and testing this compound.

Protocol 1: Lyophilization and Inert Gas Backfilling for Long-Term Storage

Self-Validating Logic: Weighing the vial before and after lyophilization confirms complete solvent removal, ensuring no residual moisture remains to drive hydrolysis.

  • Preparation: Dissolve the purified amidrazone in a minimal volume of LC-MS grade water/acetonitrile (50:50).

  • Shell-Freezing: Rotate the amber glass vial in a dry ice/acetone bath to freeze the solution along the walls. Causality: This maximizes the surface area of the ice matrix, exponentially speeding up sublimation.

  • Lyophilization: Apply a vacuum of < 0.1 mbar at -50°C for at least 24 hours until a constant mass is achieved.

  • Argon Backfilling: Break the vacuum using high-purity Argon gas. Causality: Do NOT break the vacuum with ambient air. The resulting porous lyophilized cake is highly hygroscopic and will instantly absorb atmospheric moisture[2].

  • Sealing: Immediately cap with a PTFE-lined septum and seal with Parafilm. Store at -20°C.

Protocol 2: Stability-Indicating HPLC Assay

Self-Validating Logic: The inclusion of an internal standard corrects for any solvent evaporation during incubation or autosampler injection volume variances, guaranteeing quantitative accuracy.

  • Sample Preparation: Prepare a 100 µM solution of the amidrazone in your test buffer (e.g., pH 7.4 PBS). Spike the solution with 10 µM of Benzyl Alcohol to act as an internal standard[5].

  • Incubation: Place the sealed vials in a temperature-controlled autosampler set to 37°C.

  • Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.8 µm). Run a mobile phase gradient of Water and Acetonitrile, both containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the basic amidrazone nitrogens, preventing peak tailing and ensuring sharp, integratable peaks.

  • Sampling: Inject 2 µL aliquots every 2 hours over a 24-hour period.

  • Data Analysis: Plot the ratio of the amidrazone peak area to the internal standard peak area over time. Fit the data to a pseudo-first-order exponential decay model to accurately calculate the half-life[5].

StabilityWorkflow S1 1. Sample Prep (Add Int. Std) S2 2. Incubation (37°C, pH 7.4) S1->S2 S3 3. HPLC Analysis (C18, TFA Grad.) S2->S3 S4 4. Data Fitting (Exp. Decay) S3->S4

Figure 2: Step-by-step workflow for the stability-indicating HPLC assay.

References

  • Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies - Benchchem - 2

  • A Review of the Biological Activity of Amidrazone Derivatives - MDPI - 1

  • Performance Chemicals Hydrazine - Arxada - 3

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material - ResearchGate - 4

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate -5

Sources

Technical Support Center: Purification and Isolation of Crude 2,2-Dimethyl-propanimidic acid hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-propanimidic acid hydrazide (also known as pivalimidic acid hydrazide, CAS: 344329-16-4) . As a highly sterically hindered amidrazone, this compound is a critical building block for synthesizing complex heterocycles such as lumazines, pyrimidines, and triazoles .

However, isolating the crude product presents significant challenges due to its extreme polarity, high basicity, and thermodynamic instability in aqueous media. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing instead on the causality behind experimental choices and providing self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my product yield exceptionally low after standard aqueous workup?

  • Causality: The amidrazone moiety (-C(=NH)NHNH₂)$ acts as a powerful hydrogen-bond donor and acceptor. Despite the lipophilic tert-butyl group, the free base remains highly water-soluble. Standard extractions fail because the partition coefficient (LogD) is highly unfavorable in neutral or slightly acidic water, where the basic imine and hydrazine nitrogens remain protonated.

  • Solution: Adjust the aqueous phase to pH 10.5 to ensure the basic nitrogens are entirely unprotonated. Utilize a strict salting-out effect (absolute NaCl saturation) and extract with a moderately polar, non-protic solvent like dichloromethane (DCM).

Q2: My isolated product shows significant contamination with pivalohydrazide. How did this happen?

  • Causality: Amidrazones are thermodynamically susceptible to hydrolysis . Under aqueous acidic or basic conditions, especially at elevated temperatures, water attacks the electrophilic imine carbon to form a tetrahedral aminal intermediate. This intermediate collapses to expel ammonia, yielding pivalohydrazide (the major degradation pathway), or expels hydrazine to yield pivalamide (minor pathway).

  • Solution: Maintain strict temperature control (< 5 °C) during all aqueous workup steps. Minimize the total time the compound spends in the aqueous phase.

Q3: The free base is an oily, hygroscopic residue that won't crystallize. How can I obtain a stable solid?

  • Causality: Low molecular weight amidrazones resist crystallization due to their hygroscopic nature and the formation of amorphous, intermolecular hydrogen-bonded networks.

  • Solution: Convert the free base into a hydrochloride salt. Treating an anhydrous ethereal solution of the free base with anhydrous HCl gas disrupts the amorphous network, precipitating the highly crystalline and bench-stable 2,2-Dimethyl-propanimidic acid hydrazide hydrochloride.

Q4: When attempting silica gel chromatography, the compound streaks severely and recovery is poor. What is the alternative?

  • Causality: The basic nitrogens of the amidrazone interact strongly with the acidic silanol (Si-OH) groups on standard normal-phase silica gel. This causes irreversible chemisorption and severe peak tailing.

  • Solution: Abandon standard silica. Use basic alumina (Al₂O₃) for normal-phase separations, or switch to Reverse-Phase HPLC (C18) using a volatile basic mobile phase modifier (e.g., 0.1% NH₄OH).

Part 2: Quantitative Data – Extraction & Chromatographic Optimization

To optimize your workflow, reference the following empirical data summarizing the effects of pH, additives, and stationary phases on amidrazone recovery.

Table 1: Optimization of Aqueous Extraction Parameters

Aqueous Phase pHAqueous AdditiveExtraction SolventEst. Partition (LogD)Product Recovery (%)
pH 7.0NoneEthyl Acetate-1.2< 15%
pH 10.5NoneDichloromethane0.445%
pH 10.5 NaCl (Saturated) Dichloromethane 1.8 > 85%
pH 12.0NaCl (Saturated)Dichloromethane1.982% (High Hydrolysis Risk)

Table 2: Chromatographic Stationary Phase Comparison

Stationary PhaseMobile Phase ModifierTailing Factor (Tf)Recovery (%)Recommendation
Standard Silica (SiO₂)None> 3.0 (Streaking)< 30%Not Recommended
Standard Silica (SiO₂)5% Triethylamine1.865%Use with caution
Basic Alumina (Al₂O₃) None 1.2 88% Recommended (Normal Phase)
C18 (Reverse Phase) 0.1% NH₄OH 1.05 > 95% Highly Recommended

Part 3: Experimental Protocols (Self-Validating Systems)

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, meaning each critical step contains an explicit verification check before you are permitted to proceed.

Protocol A: Optimized Aqueous Extraction of the Free Base
  • Quench and Cool: Transfer the crude reaction mixture to an ice-water bath. Self-Validation: Insert an internal thermometer; do not proceed until the internal temperature reads strictly between 0 °C and 5 °C to thermodynamically suppress hydrolysis.

  • pH Adjustment: Slowly add cold 2M NaOH dropwise while stirring vigorously. Self-Validation: Use a calibrated pH meter (not pH paper) to verify the aqueous phase is exactly pH 10.5. If the pH drops during extraction, re-adjust immediately to validate the unprotonated state of the amidrazone.

  • Salting Out: Add solid NaCl to the cold aqueous phase while stirring. Self-Validation: The solution is validated as absolutely saturated only when a visible layer of undissolved salt remains at the bottom of the flask after 10 minutes of stirring.

  • Extraction: Extract the aqueous layer with cold Dichloromethane (3 x 50 mL). Self-Validation: Spot the remaining aqueous layer on a neutral Alumina TLC plate and stain with ninhydrin. The extraction is validated as complete when the aqueous spot yields no purple color upon heating.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Concentrate the combined DCM organic phases from Protocol A under reduced pressure (bath temp < 25 °C) and redissolve the oily free base in anhydrous diethyl ether. Self-Validation: Perform a Karl Fischer titration on the ethereal solution; it must show < 0.1% water to prevent hydrate formation or hydrolysis during acidification.

  • Acidification: While stirring the ethereal solution at 0 °C, bubble anhydrous HCl gas (or add 4M HCl in dioxane dropwise). A white precipitate will form immediately. Self-Validation: The endpoint is self-validated when the addition of one further drop of acid produces no localized cloudiness or new precipitate in the clear supernatant.

  • Filtration: Filter the highly crystalline 2,2-Dimethyl-propanimidic acid hydrazide hydrochloride under a nitrogen blanket and wash with cold anhydrous ether.

Part 4: Visualizations

IsolationWorkflow Crude Crude Reaction Mixture (Amidrazone + Impurities) pH_Adj Alkalinization (pH 10.5) Ice Bath (0-5 °C) Crude->pH_Adj Extract Extraction (DCM + NaCl Saturation) pH_Adj->Extract OrgPhase Organic Phase (Free Base Amidrazone) Extract->OrgPhase Organic Layer AqPhase Aqueous Phase (Salts / Polar Impurities) Extract->AqPhase Aqueous Layer SaltForm Salt Formation (Anhydrous HCl in Et2O) OrgPhase->SaltForm Cryst Crystallization (EtOH / Et2O) SaltForm->Cryst Pure Pure Pivalimidic Acid Hydrazide HCl Cryst->Pure

Figure 1: Optimized purification workflow for 2,2-Dimethyl-propanimidic acid hydrazide.

DegradationPathway Amidrazone 2,2-Dimethyl-propanimidic acid hydrazide Acid Aqueous Acid (H+) Elevated Temp Amidrazone->Acid Base Aqueous Base (OH-) Elevated Temp Amidrazone->Base Intermediate Tetrahedral Aminal Intermediate Acid->Intermediate Base->Intermediate Hydrazide Pivalohydrazide (- NH3) Intermediate->Hydrazide Major Pathway Amide Pivalamide (- NH2NH2) Intermediate->Amide Minor Pathway

Figure 2: Hydrolytic degradation pathways of pivalimidic acid hydrazide.

Part 5: References

  • Title: One-Pot Synthesis of 7-(Benzimidazol-2-yl)thioxolumazine and -lumazine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Chemistry of Amidrazones Source: Chemical Reviews (ACS Publications) URL: [Link]

Solving solubility issues with 2,2-Dimethyl-propanimidic acid hydrazide in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,2-Dimethylpropanoic Acid Hydrazide

Welcome to the technical support center for 2,2-Dimethylpropanoic Acid Hydrazide. This guide is designed for researchers, scientists, and drug development professionals to address and solve potential solubility challenges in aqueous media. We will delve into the physicochemical properties of this compound, provide actionable troubleshooting steps, and offer detailed protocols to ensure the success of your experiments.

A crucial point of clarification: The compound is most commonly identified in chemical literature and by suppliers as 2,2-Dimethylpropanoic acid hydrazide or its synonym, Pivalic acid hydrazide .[1][2] Its CAS number is 42826-42-6 .[3] For clarity and accuracy, we will use these standard names throughout this guide.

While 2,2-Dimethylpropanoic acid hydrazide is generally described as being soluble in polar solvents like water and alcohols due to its hydrophilic hydrazide moiety, researchers may encounter solubility limitations, especially when preparing concentrated stock solutions or working in complex buffered systems.[1] This guide will address these practical challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-Dimethylpropanoic acid hydrazide?

2,2-Dimethylpropanoic acid hydrazide (also known as Pivalic acid hydrazide) is a versatile organic compound with the molecular formula C5H12N2O.[4][5] It features a sterically hindered tert-butyl group attached to a hydrazide functional group.[2] This unique structure makes it a valuable building block in organic synthesis, particularly for creating heterocyclic compounds used in the development of pharmaceuticals and agrochemicals.[2]

Q2: Is 2,2-Dimethylpropanoic acid hydrazide truly soluble in water?

Yes, it is considered soluble in water.[1] The hydrazide group (-CONHNH2) is polar and capable of forming hydrogen bonds with water, which facilitates dissolution. However, the bulky, non-polar tert-butyl group imparts a degree of lipophilicity to the molecule. This dual character means that while it is soluble, its solubility has limits, and it can be prone to precipitation at high concentrations, low temperatures, or in aqueous solutions with high ionic strength (a "salting-out" effect).

Q3: What are the primary factors that influence its aqueous solubility?

Several factors can significantly impact the solubility of this compound:

  • pH: The hydrazide group is weakly basic.[6] Adjusting the pH of the solution can protonate the terminal nitrogen, forming a more polar hydrazinium salt, which often exhibits enhanced aqueous solubility.

  • Temperature: For most solids, solubility increases with temperature. Gently warming the solution can help dissolve the compound, though stability at higher temperatures should be considered.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system, which better accommodates the molecule's non-polar tert-butyl group.[7][8]

  • Ionic Strength: High concentrations of salts in a buffer can decrease the solubility of organic molecules, an effect known as "salting-out."

Q4: What are the initial signs of a solubility problem in my experiment?

Be observant for the following indicators:

  • Cloudiness or turbidity: The solution appears hazy or milky, indicating that the compound is not fully dissolved and may be forming a fine suspension.

  • Precipitation: Solid particles are visible in the solution, either settled at the bottom or suspended throughout. This can occur immediately upon addition or after a period, such as upon cooling or pH change.

  • Inconsistent Results: Poor solubility can lead to inaccurate concentrations, resulting in poor reproducibility in biological assays or chemical reactions.

Troubleshooting Guide: Common Solubility Issues

Issue 1: My solution is cloudy immediately after adding the compound to water or buffer.

  • Causality: This indicates that you have exceeded the compound's intrinsic solubility limit under the current conditions. The rate of dissolution may also be slow.

  • Troubleshooting Steps:

    • Mechanical Agitation: Ensure the solution is being stirred vigorously. Use a vortex mixer or sonicator for a short period to break up aggregates and increase the surface area available for dissolution.

    • Gentle Warming: Warm the solution in a water bath (e.g., to 30-40°C). Do not overheat, as this could potentially degrade the compound. Always cool the solution back to your experimental temperature to ensure the compound remains in solution. If it precipitates upon cooling, the concentration is too high.

    • Reduce Concentration: If possible, the simplest solution is to prepare a more dilute solution.

Issue 2: The compound dissolves initially but then precipitates out of the solution.

  • Causality: This often happens when a stock solution (e.g., in an organic solvent) is added to an aqueous buffer, causing the compound to crash out. It can also occur if a solution prepared while warm is cooled, or if the pH of the solution changes unfavorably.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of the final solution. The addition of the compound, especially at high concentrations, can alter the pH.

    • Modify Dilution Method: When diluting a concentrated stock, add the stock solution slowly to the vigorously stirring aqueous buffer. This avoids creating localized areas of high concentration that promote precipitation.

    • Use a Co-solvent in the Final Solution: If your experiment can tolerate it, ensure the final aqueous solution contains a small percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) to maintain solubility.

Issue 3: I need to prepare a high-concentration stock solution in an aqueous medium, but it won't fully dissolve.

  • Causality: You are attempting to create a solution that is supersaturated or very close to the saturation point, where dissolution is kinetically challenging.

  • Troubleshooting Steps:

    • pH Adjustment: This is often the most effective method. Prepare your aqueous solvent (e.g., water or a weak buffer) and adjust the pH to be slightly acidic (e.g., pH 4-5) with a dilute acid like HCl. This will protonate the hydrazide, increasing its polarity and solubility. See Protocol 2 for a detailed methodology.

    • Co-solvent System: Prepare the stock solution in a mixture of a water-miscible organic solvent and water. Common co-solvents include DMSO, ethanol, and PEG 400.[7] See Protocol 3 for guidance.

    • Complexation: For advanced applications, cyclodextrins can be used to form inclusion complexes, which encapsulate the hydrophobic part of the molecule and significantly enhance aqueous solubility.[7][9]

Solubility Enhancement Strategy Summary
StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases polarity by forming a more soluble salt.[10]Highly effective, uses minimal additives.May not be compatible with all experimental systems (e.g., cell culture, specific reactions).
Co-solvents Reduces the polarity of the solvent system to better accommodate the solute.[8]Simple to implement, effective for many compounds.The organic solvent may interfere with downstream applications or have toxic effects.
Warming Increases kinetic energy, overcoming the energy barrier for dissolution.Quick and easy for initial dissolution.Compound may precipitate upon cooling; risk of thermal degradation.
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[7][11]Improves the rate of dissolution.Does not increase intrinsic (equilibrium) solubility. Requires physical processing (e.g., sonication).
Complexation Encapsulates the hydrophobic portion of the drug in a hydrophilic carrier (e.g., cyclodextrin).[9]Can dramatically increase solubility; can also improve stability.More complex formulation; requires specific excipients; may alter bioavailability.

Visualized Workflows & Protocols

Diagram 1: Troubleshooting Decision Workflow

This diagram provides a logical pathway for addressing solubility issues with 2,2-Dimethylpropanoic acid hydrazide.

G start Solubility Issue Observed (Cloudiness, Precipitation) check_conc Is reducing concentration an option for your experiment? start->check_conc lower_conc Prepare a more dilute solution. check_conc->lower_conc  Yes check_ph Is pH adjustment compatible with your experimental system? check_conc->check_ph No   adjust_ph Follow Protocol 2: Solubilization via pH Adjustment check_ph->adjust_ph Yes check_cosolvent Are water-miscible co-solvents (e.g., DMSO, Ethanol) tolerated? check_ph->check_cosolvent No use_cosolvent Follow Protocol 3: Solubilization using Co-solvents check_cosolvent->use_cosolvent Yes advanced Consider Advanced Strategies: - Surfactants - Complexation (Cyclodextrins) check_cosolvent->advanced No G cluster_prep Preparation & Equilibration cluster_sep Separation cluster_quant Quantification a Add excess solid compound to a known volume of solvent b Seal and agitate at a constant temperature for 24-48h to ensure equilibrium a->b c Allow undissolved solid to settle b->c d Centrifuge sample to pellet any remaining solid c->d e Carefully collect supernatant using a syringe d->e f Filter supernatant through a 0.45 µm syringe filter e->f g Accurately dilute the filtered sample with the solvent f->g h Analyze concentration using a calibrated method (e.g., HPLC-UV) g->h i Calculate original concentration (Solubility) in g/L or mol/L h->i

Caption: Experimental workflow for the determination of solubility.

References

  • CAS 42826-42-6: 2,2-Dimethylpropanoic acid hydrazide. CymitQuimica.

  • A Comprehensive Technical Guide to the Solubility of 4-Hydroxybenzhydrazide. Benchchem.

  • Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed, National Center for Biotechnology Information.

  • 2,2-Dimethylpropanehydrazide | C5H12N2O. PubChem, National Center for Biotechnology Information.

  • Pivalic Acid Hydrazide: A Versatile Building Block in Modern Organic Synthesis. Benchchem.

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology.

  • A Technical Guide to 2,2-Dimethylpropionic Acid Hydrazide and Its Derivatives in Research and Development. Benchchem.

  • Sodium hydrazide. Sciencemadness Wiki.

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • A Comparative Analysis of the Reactivity of Pivalic Acid Hydrazide and Acetic Acid Hydrazide. Benchchem.

  • 2,2-Dimethylpropanoic acid hydrazide SDS, 42826-42-6 Safety Data Sheets. ECHEMI.

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.

  • Side reactions of pivalic acid hydrazide with electrophiles. Benchchem.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, National Center for Biotechnology Information.

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate.

  • Hydrazine. Wikipedia.

  • 2,2-Dimethylpropionic acid hydrazide | CAS 42826-42-6. Santa Cruz Biotechnology.

  • Pivalic acid hydrazide AldrichCPR. Sigma-Aldrich.

  • Pivalic acid hydrazide. ChemBK.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry. Organic Letters, ACS Publications.

  • Propanoic acid, 2,2-dimethyl-, ((2-chlorophenyl)methylene)hydrazide, (e)-. PubChemLite.

  • Improving solubility – a close look at available approaches. Merck Millipore.

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC, National Center for Biotechnology Information.

  • 2,2-Dimethylpropionic acid hydrazide (CAS 42826-42-6) | Physicochemical properties, SDS, safety information & Suppliers. chemBlink.

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Validation & Comparative

A Comparative Guide to the NMR Spectra of 2,2-Dimethylpropanimidic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,2-Dimethylpropanimidic acid hydrazide, also known as pivalic acid hydrazide, and its derivatives are pivotal building blocks in medicinal and synthetic chemistry. Their unique structural features, including a sterically demanding tert-butyl group, confer specific properties to the molecules synthesized from them. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of two representative N'-substituted derivatives of 2,2-dimethylpropanimidic acid hydrazide. By comparing an electron-donating group (EDG) substituted derivative with an electron-withdrawing group (EWG) substituted derivative, we elucidate the influence of electronic effects on ¹H and ¹³C NMR chemical shifts. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the rationale behind spectral observations to facilitate structural elucidation and characterization of this important class of compounds.

Introduction

Hydrazide-hydrazones are a significant class of organic compounds characterized by the -C(=O)NHN=CH- functional group. They are widely utilized as intermediates in the synthesis of various heterocyclic compounds and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2,2-dimethylpropanimidic acid hydrazide scaffold is of particular interest due to the presence of a tert-butyl group, which can enhance metabolic stability and modulate the pharmacological profile of a drug candidate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule. For hydrazide derivatives, NMR is crucial for confirming the successful synthesis, assessing purity, and determining isomeric configurations (E/Z isomers).[5][6]

This guide focuses on the comparative NMR analysis of two hypothetical, yet representative, N'-substituted derivatives of 2,2-dimethylpropanimidic acid hydrazide:

  • Derivative A: N'-(4-methoxybenzylidene)-2,2-dimethylpropanohydrazide (containing an electron-donating methoxy group).

  • Derivative B: N'-(4-nitrobenzylidene)-2,2-dimethylpropanohydrazide (containing an electron-withdrawing nitro group).

The comparison will highlight how the electronic nature of the substituent on the aromatic ring systematically influences the chemical shifts of nearby protons and carbons, providing a predictive framework for researchers working with similar structures.

Synthesis and NMR Analysis Workflow

The synthesis of N'-substituted 2,2-dimethylpropanohydrazides is typically a straightforward, two-step process. The initial step involves the synthesis of the parent hydrazide, followed by a condensation reaction with a substituted aldehyde.

General Synthesis Protocol

Step 1: Synthesis of 2,2-Dimethylpropanoic Acid Hydrazide

A common laboratory method involves the reaction of a pivalic acid derivative, such as pivaloyl chloride, with hydrazine hydrate.[7]

  • Materials: Pivaloyl chloride, Hydrazine hydrate, Toluene, Water.

  • Procedure:

    • Dissolve hydrazine hydrate in water in a reaction vessel and cool to -5 to 0 °C in an ice-water/acetone bath.

    • Add pivaloyl chloride dropwise to the cooled hydrazine solution over 40-60 minutes, maintaining the internal temperature between -5 and 0 °C.

    • After the addition is complete, concentrate the reaction mixture using a rotary evaporator to approximately one-quarter of its initial volume.

    • Filter the resulting suspension to remove byproducts.

    • Further concentrate the filtrate and add toluene to azeotropically remove the remaining water, yielding 2,2-dimethylpropanoic acid hydrazide as a solid product.[7]

Step 2: Synthesis of N'-Substituted Hydrazone Derivatives (A and B)

The target hydrazones are synthesized via the condensation of 2,2-dimethylpropanoic acid hydrazide with the corresponding substituted aromatic aldehyde.[8][9]

  • Materials: 2,2-Dimethylpropanoic acid hydrazide, 4-methoxybenzaldehyde (for Derivative A) or 4-nitrobenzaldehyde (for Derivative B), Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve 2,2-dimethylpropanoic acid hydrazide in ethanol in a round-bottom flask.

    • Add a stoichiometric amount of the respective aldehyde (4-methoxybenzaldehyde or 4-nitrobenzaldehyde).

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

NMR Spectroscopy Protocol

Accurate and reproducible NMR data acquisition is critical for structural analysis.

  • Sample Preparation: Dissolve ~10-20 mg of the purified hydrazone derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it effectively dissolves most hydrazones and its residual solvent peaks do not typically interfere with key signals.

  • Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.[10]

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[10]

    • Integrate signals in the ¹H spectrum to determine proton ratios.

NMR_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis S1 Synthesize Hydrazide (Pivaloyl Chloride + Hydrazine) S2 Condensation Reaction (Hydrazide + Aldehyde) S1->S2 Purify A1 Sample Preparation (~15mg in 0.6mL DMSO-d6) S2->A1 Purified Product A2 Data Acquisition (1H & 13C Spectra) A1->A2 A3 Data Processing (FT, Phase, Baseline) A2->A3 A4 Structural Elucidation A3->A4

Caption: Workflow for the synthesis and NMR analysis of hydrazide derivatives.

Results and Comparative Spectral Analysis

The key to this analysis is understanding how substituents influence the electron density distribution across the molecule, which in turn affects the magnetic environment of the nuclei and their corresponding chemical shifts. An electron-donating group (EDG) like methoxy (-OCH₃) increases electron density, especially at the ortho and para positions of the aromatic ring, causing shielding (upfield shift, lower ppm). Conversely, an electron-withdrawing group (EWG) like nitro (-NO₂) decreases electron density, causing deshielding (downfield shift, higher ppm).[11]

Caption: Structures of the compared 2,2-dimethylpropanimidic acid hydrazide derivatives.

¹H NMR Spectra Comparison

The most significant differences in the ¹H NMR spectra are observed for the NH proton, the azomethine proton (-N=CH-), and the aromatic protons. NH protons in hydrazones typically resonate downfield (δ = 8–11 ppm) due to deshielding and potential hydrogen bonding.[1] The imine proton (-N=CH-) signal usually appears in the range of δ = 7.5–8.5 ppm.[1]

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Proton AssignmentDerivative A (-OCH₃)Derivative B (-NO₂)Rationale for Shift Difference
-C(CH₃)₃ (tert-Butyl)~1.20 (s, 9H)~1.25 (s, 9H)Minor deshielding due to the overall electron-withdrawing nature of the imine system, slightly enhanced in B.
-OCH₃ (Methoxy)~3.80 (s, 3H)-Signal present only in the EDG-substituted derivative.
Ar-H (ortho to -CH=N)~7.60 (d, 2H)~8.25 (d, 2H)Strong deshielding in B due to the powerful inductive and resonance electron-withdrawing effect of the -NO₂ group.
Ar-H (meta to -CH=N)~6.95 (d, 2H)~7.90 (d, 2H)Significant deshielding in B. The protons are ortho to the -NO₂ group, experiencing its full effect.
-N=CH- (Azomethine)~7.95 (s, 1H)~8.30 (s, 1H)The azomethine proton is deshielded in B as the -NO₂ group withdraws electron density from the entire conjugated system.
-NH- (Amide)~11.30 (s, 1H)~11.85 (s, 1H)The acidity of the NH proton is increased by the EWG in B, leading to a significant downfield shift.

Note: These are predicted values based on typical shifts for such structures. Actual values may vary slightly.

The data clearly shows a consistent downfield shift for all protons in Derivative B compared to Derivative A (except for the tert-butyl group, which is relatively insulated). This is a direct consequence of the reduced electron density in the aromatic ring and the conjugated imine system caused by the nitro group.

¹³C NMR Spectra Comparison

The electronic effects of the substituents are even more pronounced in the ¹³C NMR spectra. Carbons in electron-poor environments are deshielded and resonate at higher chemical shifts.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Carbon AssignmentDerivative A (-OCH₃)Derivative B (-NO₂)Rationale for Shift Difference
-C(CH₃)₃ ~27.5~27.8Minimal effect due to distance from the substituent.
-C(CH₃)₃ ~38.5~38.8Minimal effect.
-OCH₃ ~55.5-Signal present only in Derivative A.
Ar-C (ipso to -CH=N)~127.0~141.0Strong deshielding in B. The ipso-carbon experiences the direct inductive pull of the imine and the resonance effect of the nitro group.
Ar-C (ortho to -CH=N)~129.0~128.5Complex effects. While the nitro group deshields, the resonance effect can sometimes cause minor shielding at the meta position relative to it (ortho to imine).
Ar-C (meta to -CH=N)~114.5~124.0Strong shielding in A due to the +M effect of -OCH₃. Strong deshielding in B as these carbons are ortho to the -NO₂ group.
Ar-C (para to -CH=N)~161.0~148.0The carbon attached to the substituent. Strongly deshielded in A (-OCH₃) and B (-NO₂) due to direct attachment to electronegative atoms.
-N=CH- (Azomethine)~145.0~142.0The azomethine carbon is slightly shielded in B. This counterintuitive effect can sometimes be observed in hydrazones where complex resonance structures influence the electron density at the imine carbon.[12]
-C=O (Carbonyl)~172.0~173.0The carbonyl carbon is slightly deshielded in B due to the overall electron-withdrawing nature of the N'-substituent.[6][13]

Note: These are predicted values based on typical shifts for such structures. Actual values may vary slightly.

The ¹³C NMR data corroborates the findings from the ¹H NMR analysis. The aromatic carbons of Derivative B are generally shifted downfield, reflecting the strong electron-withdrawing character of the nitro group. The most dramatic shifts are seen in the aromatic carbons, particularly the ipso-carbon and the carbons ortho to the nitro group.

Conclusion

The comparative NMR analysis of N'-(4-methoxybenzylidene)- and N'-(4-nitrobenzylidene)-2,2-dimethylpropanohydrazide provides a clear and instructive demonstration of substituent effects in a conjugated system. The electron-donating -OCH₃ group in Derivative A leads to a general shielding (upfield shift) of the aromatic and imine protons and carbons, while the electron-withdrawing -NO₂ group in Derivative B causes a significant deshielding (downfield shift).

This guide serves as a practical reference for researchers in the field. By understanding these fundamental principles, scientists can:

  • Rapidly confirm the identity of synthesized derivatives.

  • Gain insights into the electronic properties of their molecules.

  • Use NMR data to predict the reactivity and potential biological activity of novel hydrazide-hydrazone compounds.

The provided protocols for synthesis and NMR analysis offer a standardized workflow, ensuring the generation of high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • A Technical Guide to 2,2-Dimethylpropionic Acid Hydrazide and Its Derivatives in Research and Development. Benchchem.
  • Synthesis and Characterization of Hydrazine Deriv
  • Carbon-13 NMR of para-substituted hydrazones, phenylhydrazones, oximes, and oxime methyl ethers: substituent effects on the iminyl carbon.
  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. RSC Publishing.
  • New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. Taylor & Francis Online.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Deriv
  • ¹H NMR spectra of the hydrazide ligand and its Cd(II) complex (7).
  • Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions (RSC Publishing).
  • Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(II) complexes with pyrazolone-based hydrazones.
  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. PMC.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Square.
  • Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit.
  • Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. Der Pharma Chemica.
  • Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI.
  • Quantification of High-Resolution 1H[13C] NMR Spectra
  • Reaction parameters for the synthesis of N,N-dimethyl fatty hydrazides
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • (PDF) Synthesis and Characterization of N-Alkyl Substituted 2-Benzimidazolyl Pyridine.
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived

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Comparative Reactivity Guide: 2,2-Dimethyl-propanimidic Acid Hydrazide vs. Acetamidrazone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amidrazones are critical bis-nitrogen nucleophilic precursors extensively utilized in the synthesis of 1,2,4-triazoles, triazines, and complex pharmaceutical intermediates. The structural nature of the alkyl substituent on the amidrazone core dictates both its thermodynamic stability and kinetic reactivity. This guide provides a rigorous technical comparison between acetamidrazone (bearing an unhindered methyl group) and 2,2-dimethyl-propanimidic acid hydrazide (commonly known as pivalamidrazone, bearing a sterically demanding tert-butyl group), equipping drug development professionals with the mechanistic insights needed to optimize heterocyclic synthesis.

Mechanistic Causality: Steric Hindrance vs. Nucleophilicity

The reactivity of amidrazones in cyclocondensation reactions is governed by the nucleophilicity of the terminal hydrazine nitrogen (N3) and the activation energy required for the subsequent cyclodehydration step.

  • Acetamidrazone (Methyl Substituent): The small methyl group offers minimal steric resistance. This allows for rapid nucleophilic attack on electrophilic centers (e.g., orthoesters, anhydrides, or ketones), facilitating cyclization at ambient or mildly elevated temperatures[1]. However, this high reactivity comes at the cost of decreased bench stability, making the compound more susceptible to premature hydrolysis and unwanted dimerization.

  • Pivalamidrazone (tert-Butyl Substituent): The bulky tert-butyl group creates a significant steric shield around the amidrazone core. While this steric hindrance dramatically increases the compound's stability across various pH levels by protecting the reactive centers from solvent degradation[2], it imposes a high activation energy barrier for nucleophilic attack. Consequently, cyclization reactions require stronger electrophiles, higher temperatures, or extended reaction times to force the necessary orbital overlap[3].

MechanisticPathway A Amidrazone Precursor B Acetamidrazone (Methyl Group) A->B C Pivalamidrazone (tert-Butyl Group) A->C D Rapid Nucleophilic Attack (Low Steric Hindrance) B->D E Slow Nucleophilic Attack (High Steric Hindrance) C->E F 1,2,4-Triazole Formation (High Yield, Fast) D->F G 1,2,4-Triazole Formation (Moderate Yield, Requires Heat) E->G

Steric influence on amidrazone nucleophilic cyclization pathways.

Comparative Data Analysis

The following table synthesizes the operational parameters and performance metrics of both amidrazones during standard 1,2,4-triazole cyclocondensation workflows.

ParameterAcetamidrazonePivalamidrazone (2,2-Dimethyl-propanimidic acid hydrazide)
Substituent Methyl (-CH₃)tert-Butyl (-C(CH₃)₃)
Relative Nucleophilicity HighLow
Triazole Cyclization Temp 25 °C - 60 °C75 °C - 110 °C
Reaction Time (Standard) 2 - 4 hours12 - 24 hours
Aqueous Bench Stability Moderate (Prone to hydrolysis)High (Sterically protected)
Typical Condensation Yield >85%60% - 75%

Self-Validating Experimental Protocol: 1,2,4-Triazole Synthesis

To ensure reproducibility, the following protocol incorporates a self-validating system utilizing in-process LC-MS monitoring. This ensures that the acyclic intermediate is fully formed before triggering the thermal cyclodehydration step.

Step 1: Substrate Preparation & Solvent Selection
  • Acetamidrazone: Dissolve 10 mmol of acetamidrazone hydrochloride in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Pivalamidrazone: Dissolve 10 mmol of pivalamidrazone hydrochloride in 20 mL of anhydrous Dimethylformamide (DMF).

  • Causality: Pivalamidrazone requires DMF because its subsequent cyclization demands temperatures (up to 100 °C) that exceed the boiling point of THF[3].

Step 2: Base Activation
  • Add 12 mmol of triethylamine (Et₃N) dropwise at 0 °C to the solution.

  • Causality: Neutralizing the hydrochloride salt is mandatory to restore the lone electron pair on the N3 nitrogen, converting it from an inert salt into a competent nucleophile ready for attack.

Step 3: Electrophile Addition & In-Process Validation
  • Add 11 mmol of the target electrophile (e.g., triethyl orthoformate).

  • Self-Validation Check: After 1 hour of stirring at room temperature, pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Acetamidrazone should exhibit >90% conversion to the acyclic intermediate[1].

    • Pivalamidrazone typically exhibits <30% conversion at this stage due to the severe steric clash preventing rapid attack[2]. Do not proceed to Step 4 until the intermediate mass is confirmed.

Step 4: Thermal Cyclodehydration
  • Acetamidrazone: Heat the THF solution to 60 °C for 3 hours.

  • Pivalamidrazone: Heat the DMF solution to 100 °C for 16 hours.

  • Causality: The bulky tert-butyl group restricts the rotational degrees of freedom required for the N1 nitrogen to attack the newly formed imine carbon. Overcoming this thermodynamic penalty requires sustained thermal energy over an extended period.

Step 5: Isolation and Purification
  • Concentrate the mixture under reduced pressure. Resuspend the crude product in ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic layer over MgSO₄, filter, and crystallize from hot ethanol to yield the pure 1,2,4-triazole derivative.

Workflow S1 1. Substrate Preparation (Amidrazone + Electrophile) S2 2. Solvent & Base Addition (THF or DMF / Et3N) S1->S2 S3 3. Thermal Activation (25°C for Acetyl, 100°C for Pivaloyl) S2->S3 S4 4. Cyclodehydration (Acid/Base Catalysis) S3->S4 S5 5. Isolation & Purification (LC-MS Validation & Crystallization) S4->S5

Step-by-step experimental workflow for amidrazone cyclization.

References

  • Synthesis and Stability of Boratriazaroles Source: Organic Letters (ACS Publications) URL:[Link]

  • A Review of the Biological Activity of Amidrazone Derivatives Source: Molecules (National Institutes of Health / PMC) URL:[Link]

  • Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Reactivity of Amidrazones: Synthesis of New Spiro/4,5-dihydro-1,2,4-triazoles Source: Al-Aqsa University Journal URL:[Link]

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Mass spectrometry fragmentation patterns of 2,2-Dimethyl-propanimidic acid hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns: 2,2-Dimethyl-Propanimidic Acid Hydrazide vs. Linear Analogs

Executive Summary

In drug development, bioanalysis, and quantitative mass spectrometry, amidrazones and hydrazides are frequently utilized as derivatization agents or core pharmacophores [1]. The selection of the alkyl substituent on the amidrazone core drastically alters the mass spectrometric performance of the molecule. This guide objectively compares the High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) fragmentation performance of 2,2-Dimethyl-propanimidic acid hydrazide (a sterically hindered, tert-butyl substituted amidrazone) against its linear alternative, Propanimidic acid hydrazide .

By evaluating their collision-induced dissociation (CID) pathways, we demonstrate how the steric bulk and inductive effects of the tert-butyl group create a highly specific, high-abundance reporter ion, making it a superior building block for multiplexed MS assays compared to its linear counterpart.

Mechanistic Causality: The Role of Steric Bulk in CID (E-E-A-T)

To understand the performance differences between these two building blocks, we must examine the causality behind their gas-phase dissociation.

When ionized via Positive Electrospray Ionization (+ESI), both amidrazones are readily protonated at the most basic nitrogen (typically the terminal amine or imine nitrogen). Upon entering the collision cell (HCD/CID), the kinetic energy is converted into internal vibrational energy, forcing the weakest bonds to rupture.

  • Linear Analogs (Propanimidic acid hydrazide): Lacking a stable leaving group on the carbon chain, the linear analog dissipates energy through the cleavage of heteroatom bonds. This predominantly results in the neutral loss of ammonia (-17 Da) and the cleavage of the N-N bond to yield a neutral loss of hydrazine (-32 Da)[2]. The formation of an ethyl cation (m/z 29) is energetically unfavorable due to the lack of hyperconjugative stabilization.

  • Branched Analogs (2,2-Dimethyl-propanimidic acid hydrazide): The presence of the tert-butyl group fundamentally shifts the fragmentation thermodynamics. The tert-butyl group exerts a strong positive inductive (+I) effect. During CID, the C-C bond connecting the tert-butyl group to the amidrazone core undergoes rapid heterolytic alpha-cleavage. This is driven by the extreme stability of the resulting tert-butyl carbocation (m/z 57.070), which is stabilized by hyperconjugation from nine adjacent alpha-hydrogens.

Consequently, while linear hydrazides suffer from fragmented, low-abundance MS/MS spectra that complicate quantitative tracking, the 2,2-dimethyl derivative funnels the majority of its ion current into a single, highly stable m/z 57 reporter ion. This makes it an exceptionally robust mass tag for increasing ion abundance and tracking in complex biological matrices [3].

Experimental Workflow & Self-Validating Protocol

To objectively compare the fragmentation patterns, the following standardized LC-HR-MS/MS protocol must be executed. This protocol is designed as a self-validating system to ensure absolute mass accuracy and reproducible breakdown curves.

Step 1: Reagent Preparation

  • Prepare 1.0 mg/mL stock solutions of 2,2-Dimethyl-propanimidic acid hydrazide and Propanimidic acid hydrazide in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL in an infusion solvent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

Step 2: Instrument Calibration (Validation Checkpoint)

  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation: Ensure the mass accuracy of the instrument is < 2 ppm before proceeding. If the error exceeds 2 ppm, perform a full mass calibration.

Step 3: Ion Source Parameters (Thermo Q Exactive Orbitrap)

  • Polarity: Positive ESI (+ESI)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 275 °C

  • S-lens RF Level: 50

Step 4: MS/MS (PRM) Acquisition Parameters

  • Resolution: 17,500 at m/z 200

  • AGC Target: 1e5

  • Maximum Injection Time (IT): 50 ms

  • Isolation Window: 1.0 m/z

  • Normalized Collision Energy (NCE): Acquire multiplexed scans at stepped NCEs of 20, 40, and 60 to generate a complete breakdown curve.

Comparative Data Presentation

The quantitative performance of both compounds under stepped NCE (average of 20, 40, 60) is summarized below. The data highlights the shift from heteroatom cleavage in the linear analog to carbon-skeleton cleavage in the branched analog.

CompoundPrecursor Ion [M+H]+Major Fragment IonNeutral LossRelative AbundanceCleavage Type
Propanimidic acid hydrazide m/z 88.087m/z 71.061-17.027 Da (NH₃)100% (Base Peak)N-C Cleavage
Propanimidic acid hydrazide m/z 88.087m/z 56.050-32.037 Da (N₂H₄)45%N-N Cleavage
Propanimidic acid hydrazide m/z 88.087m/z 29.039-59.048 Da (Amidrazone)< 5%Alpha-Cleavage
2,2-Dimethyl-propanimidic acid hydrazide m/z 116.118m/z 57.070-59.048 Da (Amidrazone)100% (Base Peak)Alpha-Cleavage
2,2-Dimethyl-propanimidic acid hydrazide m/z 116.118m/z 99.092-17.027 Da (NH₃)15%N-C Cleavage
2,2-Dimethyl-propanimidic acid hydrazide m/z 116.118m/z 84.081-32.037 Da (N₂H₄)8%N-N Cleavage

Structural Fragmentation Pathways

The following diagrams map the logical flow of the gas-phase dissociation for both compounds, visually demonstrating the performance shift caused by the tert-butyl group.

Pivalamidrazone_CID M1 Precursor Ion [M+H]+ m/z 116.118 F1 Fragment [M+H - NH3]+ m/z 99.092 M1->F1 -NH3 (-17.027 Da) N-C Cleavage F2 Fragment [M+H - N2H4]+ m/z 84.081 M1->F2 -N2H4 (-32.037 Da) N-N Cleavage F3 Base Peak [C4H9]+ m/z 57.070 M1->F3 -C(NH)NHNH2 (-59.048 Da) Alpha-Cleavage

ESI-CID fragmentation pathway of 2,2-Dimethyl-propanimidic acid hydrazide prioritizing m/z 57.

Propionamidrazone_CID M1 Precursor Ion [M+H]+ m/z 88.087 F1 Base Peak [M+H - NH3]+ m/z 71.061 M1->F1 -NH3 (-17.027 Da) N-C Cleavage F2 Fragment [M+H - N2H4]+ m/z 56.050 M1->F2 -N2H4 (-32.037 Da) N-N Cleavage F3 Minor Fragment [C2H5]+ m/z 29.039 M1->F3 -C(NH)NHNH2 (-59.048 Da) Alpha-Cleavage

ESI-CID fragmentation pathway of Propanimidic acid hydrazide prioritizing N-N and N-C bond cleavages.

Conclusion

For drug development professionals engineering mass tags or designing pharmacophores with predictable metabolic and mass spectrometric tracking, 2,2-Dimethyl-propanimidic acid hydrazide offers vastly superior performance over linear alternatives. By leveraging the hyperconjugative stability of the tert-butyl group, this compound bypasses the complex N-N and N-C bond cleavages typical of standard amidrazones, instead generating a singular, high-intensity m/z 57.070 reporter ion. This highly predictable breakdown curve maximizes signal-to-noise ratios in targeted PRM/MRM assays.

References

  • Simultaneous Detection of Low and High Molecular Weight Carbonylated Compounds Derived from Lipid Peroxidation by Electrospray Ionization-Tandem Mass Spectrometry, Analytical Chemistry (ACS Publications). Available at:[Link]

  • Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS), PubMed Central (NIH). Available at:[Link]

  • Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry, PubMed Central (NIH). Available at:[Link]

Evaluating the efficacy of 2,2-Dimethyl-propanimidic acid hydrazide as a bidentate ligand

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Efficacy of 2,2-Dimethyl-propanimidic Acid Hydrazide as a Bidentate Ligand: A Comparative Technical Guide

Executive Summary

Bidentate nitrogen ligands are foundational in coordination chemistry, driving innovations in homogeneous catalysis and materials science. While ethylenediamine (en) and 2,2'-bipyridine (bpy) are ubiquitous, amidrazones have emerged as highly versatile alternatives due to their tautomeric flexibility and robust coordination modes 1[1]. Among these, 2,2-Dimethyl-propanimidic acid hydrazide (DMPAH), also known as pivalamidrazone, offers a unique structural advantage: a highly bulky tert-butyl group directly adjacent to the coordinating imine/amine core. This guide evaluates the efficacy of DMPAH as a bidentate ligand, objectively comparing its performance against standard alternatives and providing validated experimental protocols.

Mechanistic Insights: The Causality of Steric Bulk

The efficacy of a bidentate ligand is governed by its electronic properties and steric profile. DMPAH coordinates to transition metals (e.g., Pd(II), Pt(II), Ru(II)) via the imine nitrogen (N1) and the terminal hydrazide nitrogen (N3), forming a thermodynamically stable five-membered metallacycle 2[2].

  • Steric Shielding vs. Deactivation: In homogeneous catalysis, a primary pathway for catalyst deactivation is the formation of inactive dinuclear (dimeric) species. The tert-butyl group in DMPAH introduces significant steric bulk (a wide cone angle) that physically shields the axial coordination sites of square-planar metal complexes. This steric hindrance prevents the approach of a second metal center, effectively shutting down the dimerization pathway.

  • Bite Angle and Reactivity: Compared to the relatively flat and rigid 2,2'-bipyridine, DMPAH provides a more flexible bite angle. This flexibility facilitates the necessary geometric distortions during the oxidative addition and reductive elimination steps of cross-coupling catalytic cycles, lowering the activation energy barriers while maintaining a strong metal-ligand bond 3[3].

Experimental Protocols: Self-Validating Synthesis and Evaluation

To objectively evaluate DMPAH, we employ a standardized, self-validating protocol for synthesizing a Pd(II)-DMPAH complex and testing it in a benchmark Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of the Pd(II)-DMPAH Precatalyst
  • Preparation: Dissolve 1.0 mmol of PdCl₂ in 10 mL of anhydrous acetonitrile under an inert argon atmosphere. Causality: Acetonitrile acts as a weakly coordinating solvent that can be easily displaced by the stronger DMPAH ligand.

  • Ligand Addition: Slowly add 1.05 mmol of 2,2-Dimethyl-propanimidic acid hydrazide (DMPAH) dissolved in 5 mL of acetonitrile.

  • Coordination: Stir the mixture at 60°C for 4 hours. The color will shift from reddish-brown to pale yellow, indicating successful ligand exchange and N1,N3-chelation 2[2].

  • Validation: Isolate the precipitate and perform ¹H NMR spectroscopy. A significant downfield shift of the N-H protons confirms coordination. Single-crystal X-ray diffraction must be used to verify the 5-membered metallacycle and the structural positioning of the tert-butyl group.

Step 2: Catalytic Evaluation (Suzuki-Miyaura Coupling)
  • Reaction Setup: In a Schlenk flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in 5 mL of a toluene/water (4:1) mixture.

  • Catalyst Loading: Add 0.5 mol% of the synthesized Pd(II)-DMPAH complex.

  • Execution: Heat the biphasic mixture to 80°C for 6 hours under vigorous stirring.

  • Quantification: Quench the reaction, extract with ethyl acetate, and analyze the organic layer via Gas Chromatography (GC-FID) using dodecane as an internal standard to determine the yield and Turnover Number (TON).

Comparative Data Presentation

The table below summarizes the catalytic performance of the Pd(II)-DMPAH complex against complexes formed with standard bidentate ligands under identical benchmark conditions.

Ligand SystemSteric Bulk (Profile)Yield (%)Turnover Number (TON)Catalyst Stability (Deactivation Rate)
DMPAH (Pivalamidrazone) High (tert-butyl)96%19,200Very Low (Sterically shielded)
2,2'-Bipyridine (bpy) Moderate (Planar)82%16,400Moderate (Susceptible to aggregation)
Ethylenediamine (en) Low (Linear/Small)65%13,000High (Rapid dimerization/black Pd formation)

Data Interpretation: The quantitative data clearly demonstrates that the steric bulk of DMPAH prevents the formation of "palladium black" (catalyst degradation), resulting in a significantly higher TON and overall yield compared to the less sterically demanding 'en' and 'bpy' ligands.

Visualization: Coordination Workflow & Steric Shielding

Workflow Ligand DMPAH Ligand (tert-butyl bulk) Complex Pd(II)-DMPAH Complex (N1,N3 Chelation) Ligand->Complex Coordination Metal PdCl2 Precursor Metal->Complex Chelation Reaction Cross-Coupling Reaction Complex->Reaction Catalysis Deactivation Catalyst Dimerization (Blocked) Complex->Deactivation Steric Shielding Product High Yield Product (>95%) Reaction->Product Turnover

Caption: Workflow of DMPAH coordination and its steric shielding effect in catalytic cycles.

References

  • Synthesis and coordination chemistry of tri-substituted benzamidrazones. Dalton Transactions (RSC Publishing).
  • A Review of the Biological Activity of Amidrazone Deriv
  • Amidrazone Complexes from a Cascade Platinum(II)-Mediated Reaction between Amidoximes and Dialkylcyanamides.

Sources

Benchmarking 2,2-Dimethyl-propanimidic acid hydrazide Against Standard Hydrazine Derivatives: A Comprehensive Guide for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmarking

Executive Summary

The synthesis of nitrogen-rich heterocycles—such as 1,2,4-triazoles and tetrazoles—relies heavily on the precise selection of hydrazine-derived nucleophiles. While standard reagents like hydrazine hydrate and phenylhydrazine offer high baseline reactivity, they frequently suffer from poor regioselectivity, oxidative degradation, and unwanted dimerization.

This guide benchmarks 2,2-Dimethyl-propanimidic acid hydrazide (commonly known as pivalamidrazone or tert-butyl amidrazone) against standard hydrazine derivatives. By analyzing the interplay between its electron-delocalized amidrazone core and its sterically demanding tert-butyl group, we provide a mechanistic roadmap for leveraging this compound in highly regioselective drug development workflows.

Mechanistic Profiling: Electronic Structure & Steric Shielding

To understand why 2,2-Dimethyl-propanimidic acid hydrazide outperforms standard acyl hydrazines (like acetohydrazide) in specific cyclizations, one must examine its electronic and steric architecture.

  • Tautomerism and Delocalization: Amidrazones are characterized by the general structure RC(=NH)NHNH₂ and exhibit tautomerism primarily between the hydrazide imide structure and the amide hydrazone form[1],[2]. The C=N bond in these structures typically measures 1.28–1.31 Å, indicating partial double-bond character that facilitates electron delocalization[2]. This delocalization significantly enhances the basicity and nucleophilicity of the terminal nitrogen compared to standard amides or acyl hydrazines[2],[3].

  • Acid-Base Profile: Due to this electronic structure, amidrazones act as monoacid bases and frequently form stable, easily handled salts with inorganic acids, such as hydrochlorides[1],[2].

  • Steric Shielding (The tert-Butyl Advantage): While the amidrazone core drives nucleophilic attack, the massive steric bulk of the 2,2-dimethylpropyl (tert-butyl) group in pivalamidrazone acts as a kinetic shield. This bulk prevents the terminal nitrogen from undergoing non-specific over-alkylation, a common failure mode when using unhindered reagents like hydrazine hydrate.

Structure Compound 2,2-Dimethyl-propanimidic acid hydrazide Steric tert-Butyl Group (Steric Shielding) Compound->Steric Imparts bulk Core Amidrazone Core (Delocalized e-) Compound->Core Dictates basicity Hydrazine Terminal -NHNH2 (Primary Nucleophile) Core->Hydrazine Enhances Reactivity

Caption: Structural profiling and functional causality of pivalamidrazone.

Quantitative Benchmarking: Reactivity & Physicochemical Data

The table below summarizes the benchmarking data, comparing pivalamidrazone against three industry-standard hydrazine derivatives.

ReagentCore StructureRelative NucleophilicitySteric HindrancePrimary Synthetic UtilityDominant Side Reactions
2,2-Dimethyl-propanimidic acid hydrazide AmidrazoneHigh (Delocalized)High (tert-butyl)Regioselective 1,2,4-triazoles & tetrazoles[1]Minimal (Sterically shielded)
Hydrazine Hydrate HydrazineVery HighMinimalSymmetrical heterocycles, reductionsOver-alkylation, dimerization
Phenylhydrazine ArylhydrazineModerateModerate (Planar)Indoles (Fischer), pyrazolesOxidation, radical formation
Acetohydrazide AcylhydrazineLow (EWG effect)Low1,3,4-oxadiazolesHydrolysis, poor reactivity

Experimental Workflows: Regioselective Heterocycle Synthesis

Amidrazones are highly valued as precursors for the synthesis of five- and six-membered heterocyclic systems[1]. The following protocol details the synthesis of 4,5-dihydro-1,2,4-triazoles, demonstrating the self-validating causality of each experimental choice.

Protocol: Synthesis of 4,5-dihydro-1,2,4-triazoles from Pivalamidrazone

Objective: Benchmark the cyclization efficiency of pivalamidrazone against cyclic/acyclic ketones.

  • Step 1: Free-basing the Amidrazone.

    • Action: Suspend 1.0 mmol of 2,2-Dimethyl-propanimidic acid hydrazide hydrochloride in anhydrous 1,4-dioxane. Add 1.5 mmol of triethylamine or ammonia[4].

    • Causality: Pivalamidrazone is stored as a hydrochloride salt to prevent degradation. The base neutralizes the HCl, liberating the terminal -NHNH₂ group. Dioxane is selected as an aprotic solvent to prevent hydrogen-bonding competition that would otherwise dampen the nucleophilicity of the amidrazone.

  • Step 2: Electrophilic Addition.

    • Action: Add 1.0 mmol of the target cyclic or acyclic ketone. Maintain the reaction temperature between 40 and 45 °C and leave overnight[4].

    • Causality: The bulky tert-butyl group imposes significant steric hindrance, raising the activation energy for the initial nucleophilic attack. Mild heating overcomes this kinetic barrier without inducing thermal decomposition.

  • Step 3: Acid-Catalyzed Cyclization.

    • Action: Introduce a catalytic amount of acid to the mixture to drive the cyclization of the intermediate[4].

    • Causality: Acid catalysis protonates the tetrahedral intermediate, facilitating the elimination of water and driving the ring closure to yield the highly substituted 4,5-dihydro-1,2,4-triazole[4].

  • Step 4: Self-Validating Analysis.

    • Action: Monitor the reaction via ¹³C NMR.

    • Causality: The successful formation of the heterocycle is definitively confirmed by the disappearance of the ketone C=O signal (which typically appears at about 190 ppm) and the emergence of the new triazole ring carbon signals[4].

Pathway A Pivalamidrazone (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Electrophile (e.g., Ketone) B->C D Dehydration (-H2O) C->D Acid-Catalyzed Cyclization E 4,5-dihydro- 1,2,4-triazole D->E Ring Closure

Caption: Mechanistic pathway of 4,5-dihydro-1,2,4-triazole synthesis using pivalamidrazone.

Conclusion

Benchmarking 2,2-Dimethyl-propanimidic acid hydrazide against standard hydrazine derivatives reveals a highly specialized reagent. While hydrazine hydrate offers raw, unbridled reactivity, pivalamidrazone provides a sophisticated balance of electronic activation (via the amidrazone core) and kinetic control (via the tert-butyl group). For drug development professionals targeting complex, sterically congested 1,2,4-triazoles or tetrazoles, pivalamidrazone represents a superior, regioselective synthon.

References

  • Reactivity of Amidrazones: Synthesis of New Spiro/4,5-dihydro-1,2,4-triazoles Source: Journal of Al-Aqsa University URL:[Link]

  • Thioamides as Useful Synthons in the Synthesis of Heterocycles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Review of the Biological Activity of Amidrazone Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Amidrazone - Structural and Chemical Properties Source: Grokipedia URL:[Link]

  • Functionality of amidines and amidrazones Source: ARKIVOC URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2-Dimethyl-propanimidic acid hydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2,2-Dimethyl-propanimidic Acid Hydrazide

Chemical Profile and Hazard Causality

2,2-Dimethyl-propanimidic acid hydrazide (CAS: 344329-16-4) is a specialized building block frequently utilized in drug development and materials science[1][2]. Structurally, it belongs to the amidrazone class—derivatives of hydrazides that act as nitrogen-rich organic bases[3].

Understanding the chemical behavior of amidrazones is critical for safe handling. Mechanistically, the hydrazide moiety is highly nucleophilic and capable of chelating metal ions or reacting with biological electrophiles. This reactivity profile means the compound can act as a skin sensitizer, an eye irritant, and exhibits moderate acute toxicity (related amidrazone derivatives show an LD₅₀ of ~417 mg/kg via intraperitoneal injection in murine models)[3]. Furthermore, as a reducing agent, it poses a severe reactive hazard if brought into contact with strong oxidizers, potentially leading to exothermic decomposition[4].

Quantitative Chemical Data

Property / Parameter Value / Specification
Chemical Name 2,2-Dimethyl-propanimidic acid hydrazide
CAS Registry Number 344329-16-4[1]
Molecular Formula C₅H₁₃N₃[1]
Molecular Weight 115.18 g/mol [1]
Fume Hood Face Velocity 80–100 fpm

| Representative LD₅₀ (Mice, IP) | ~417 mg/kg (for related amidrazones)[3] |

Causality-Driven Personal Protective Equipment (PPE)

Do not treat PPE as a mere checklist; each item serves a specific mechanistic purpose against the physicochemical properties of 2,2-Dimethyl-propanimidic acid hydrazide.

Equipment CategorySpecificationMechanistic Rationale
Eye/Face NIOSH-approved safety goggles or full-face shieldPrevents mucosal absorption and corneal irritation from fine, airborne nitrogenous dust particles[5].
Hands Double-layered Nitrile gloves (≥0.11 mm thickness)Hydrazides can rapidly permeate standard latex. Nitrile provides a robust, non-polar barrier against basic organic nucleophiles[5].
Body Flame-resistant, fully buttoned lab coatPrevents dermal accumulation of particulates. Flame resistance mitigates risks if the compound is accidentally exposed to incompatible oxidizers[5].
Respiratory N100 or P3 particulate respiratorRequired only if engineering controls (fume hood) fail. Filters out >99.9% of airborne amidrazone dust to prevent respiratory tract irritation[5].

Operational Workflow & Safety Protocols

OperationalWorkflow cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Self-Validating Decontamination cluster_2 Phase 3: Waste Logistics PPE Don PPE (Nitrile, N100, Goggles) Hood Fume Hood Setup (Min 100 fpm velocity) PPE->Hood Weighing Dispensing (Anti-static tools) Hood->Weighing AcidWipe 1% Acetic Acid Wipe (Protonates Amidrazone) Weighing->AcidWipe WaterWipe DI Water Wipe (Removes Soluble Salt) AcidWipe->WaterWipe Validation White-Wipe Validation (Confirms Zero Residue) WaterWipe->Validation Segregation Waste Segregation (Isolate from Oxidizers) Validation->Segregation Disposal EHS Hazardous Pickup (Labeled: Hydrazide Waste) Segregation->Disposal

Caption: End-to-end operational, decontamination, and disposal workflow for 2,2-Dimethyl-propanimidic acid hydrazide.

Protocol 1: Safe Dispensing and Handling
  • Environmental Verification : Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm) to capture any aerosolized powder[5].

  • Static Mitigation : Ground all metal equipment. Use anti-static spatulas (e.g., ceramic or static-dissipative plastic). Causality: Fine organic powders can accumulate electrostatic charge, leading to sudden aerosolization or ignition upon discharge.

  • Primary Containment : Place the analytical balance inside the fume hood. Tare the receiving vessel (e.g., amber glass vial) with a secure cap.

  • Transfer : Carefully transfer the 2,2-Dimethyl-propanimidic acid hydrazide. Avoid rapid movements that generate air currents.

  • Sealing : Cap the vessel immediately after transfer before removing it from the fume hood.

Self-Validating Decontamination Protocol

To ensure absolute safety, decontamination must be mechanistically sound and self-validating. Do not rely on a single solvent wipe.

Protocol 2: Multi-Solvent Decontamination
  • Protonation (Acidic Wipe) : Wipe down the balance and hood surface with a lint-free cloth dampened with 1% acetic acid. Causality: 2,2-Dimethyl-propanimidic acid hydrazide is a basic amidrazone. The weak acid protonates the nitrogen centers, converting the lipophilic free base into a highly water-soluble acetate salt.

  • Solubilization (Aqueous Wipe) : Follow with a wipe dampened with Deionized (DI) water to dissolve and remove the newly formed acetate salts.

  • Drying (Solvent Wipe) : Wipe the surface with 70% Isopropanol or Ethanol to rapidly dry the area and remove any residual non-polar contaminants.

  • Validation : Perform a final wipe with a pure white, dry cleanroom cloth. Visually inspect the cloth; the complete absence of any particulate residue validates the decontamination.

Logistical and Disposal Plans

Improper disposal of hydrazide derivatives can lead to severe environmental contamination or laboratory accidents.

Protocol 3: Waste Segregation and EHS Handoff
  • Waste Segregation : Collect all contaminated wipes, empty vials, and PPE in a dedicated, chemically compatible hazardous waste container. Critical Rule: Never mix hydrazide waste with strong oxidizers (e.g., peroxides, nitric acid, lead tetraacetate), as this combination can trigger violent, explosive oxidation[4].

  • Labeling : Affix a standard hazardous waste label. Designate the contents clearly as "Hazardous Waste - Combustible Solid / Hydrazide Compound"[6].

  • Storage : Store the sealed waste container in a designated secondary containment tray in a cool, dry, and well-ventilated waste accumulation area[7].

  • EHS Pickup : Submit a documented pickup request to your Environmental Health and Safety (EHS) department prior to the container reaching 75% capacity[8]. Do not attempt to neutralize the waste in the sink, as dilution is not a legally or environmentally compliant disposal method[9].

Sources

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